TM5275 sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H28ClN3NaO5+ |
|---|---|
分子量 |
545.0 g/mol |
IUPAC 名称 |
sodium 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1 |
InChI 键 |
JSHSGBIWNPQCQZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: PAI-1 Inhibition
Pharmacological Effects & Associated Signaling Pathways
A. Profibrinolytic and Antithrombotic Effects
B. Anti-fibrotic Effects
C. Anti-cancer Effects
Quantitative Data Summary
The preclinical efficacy of TM5275 has been quantified across various assays and models.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| PAI-1 Inhibition (IC50) | 6.95 μM | Purified PAI-1 | [3][7] |
| Anti-cancer (IC50 range) | 9.7 - 60.3 μM | Various human cancer cell lines | [10] |
| Apoptosis Induction | 50 μM | Human cancer cell lines | [10] |
| tPA Retention on VECs | 20 - 100 μM | Vascular Endothelial Cells | [7][8] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| Arteriovenous Shunt Thrombosis | Rat | 10 & 50 mg/kg (oral) | Significant reduction in blood clot weight | [3][7] |
| Ferric Chloride-induced Thrombosis | Rat | 1 & 3 mg/kg (oral) | Increased time to primary occlusion | [3] |
| Photochemical-induced Thrombosis | Cynomolgus Monkey | 10 mg/kg (oral) | Increased time to primary occlusion | [3] |
| CDAA-induced Liver Fibrosis | Rat | N/A | Marked amelioration of hepatic fibrosis | [1] |
| TNBS-induced Intestinal Fibrosis | Mouse | 50 mg/kg (oral) | Decreased collagen deposition, increased MMP-9 | [9] |
| Pharmacokinetics (single dose) | Rat | 10 mg/kg (oral) | Peak plasma concentration: 17.5 ± 5.2 μM |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize TM5275.
A. Animal Models of Fibrosis
-
Protocol: Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Liver Fibrosis.[1]
-
Objective: To induce nonalcoholic steatohepatitis (NASH) with severe fibrosis.
-
Methodology:
-
Six-week-old male Fischer-344 rats are fed a CDAA diet for 12 weeks. Control animals receive a standard (CSAA) diet.
-
TM5275 is suspended in a vehicle (e.g., carboxymethyl cellulose) and administered daily via oral gavage during the treatment period.
-
At the end of the study, animals are euthanized, and liver tissues are collected.
-
Analysis: Tissues are fixed, sectioned, and stained with Hematoxylin & Eosin (H&E) for general morphology and Sirius-Red for collagen deposition. Immunohistochemistry is performed for α-SMA (a marker of activated HSCs). Gene expression (e.g., Tgfb1, Col1a1) is quantified by qRT-PCR.
-
B. Cell-Based Apoptosis Assay
-
Protocol: Western Blot for Apoptosis Markers.[10]
-
Objective: To determine if TM5275 induces the intrinsic apoptotic pathway in cancer cells.
-
Methodology:
-
Human cancer cell lines (e.g., HT1080, HCT116) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of TM5275 (e.g., 50 μM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Cells are harvested and lysed to extract total protein. Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein (e.g., 30 μg) are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Membranes are blocked and then probed with primary antibodies against key apoptosis proteins: cleaved caspase-9, cleaved caspase-3, and cleaved PARP. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After incubation with appropriate secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
C. Fibrinolysis Visualization on Endothelial Cells
-
Protocol: tPA Retention Assay using Total Internal Reflection Fluorescence Microscopy (TIRFM).[8]
-
Objective: To visualize and quantify the effect of TM5275 on the retention of tPA on the VEC surface.
-
Methodology:
-
VECs are cultured on glass-bottom dishes and transfected to express green fluorescent protein-tagged tPA (tPA-GFP).
-
Cells are treated with TM5275 (e.g., 20 or 100 μM) or vehicle.
-
The kinetics of tPA-GFP secretion and retention on the cell surface are monitored in real-time using TIRFM, which selectively illuminates fluorescent molecules in close proximity to the glass-cell interface.
-
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 6. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The PAI-1 Inhibitor TM5275: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of TM5275
Downstream Signaling Pathways of TM5275
Modulation of the TGF-β Signaling Pathway
Studies have shown that TM5275 can suppress the TGF-β1-stimulated proliferation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[1] Mechanistically, TM5275 has been demonstrated to inhibit the TGF-β-stimulated phosphorylation of AKT, a critical downstream effector in the PI3K/AKT pathway. However, it is noteworthy that TM5275 does not appear to affect the phosphorylation of other key mediators of TGF-β signaling, namely ERK1/2 and SMAD2/3.[1]
Figure 1: TM5275 modulates the TGF-β signaling pathway.
Inhibition of the PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. As mentioned, TM5275 has been shown to specifically inhibit the TGF-β-stimulated phosphorylation of AKT.[1] This inhibitory effect on a key pro-survival and pro-proliferative kinase likely contributes to the anti-fibrotic and potential anti-cancer properties of TM5275.
Figure 2: TM5275 inhibits the PI3K/AKT signaling pathway.
Interaction with LRP1 Signaling
The Question of Sodium Downstream Signaling
A thorough review of the existing scientific literature did not reveal a direct, well-documented link between TM5275 and the modulation of sodium channels or intracellular sodium concentrations. However, it is plausible that indirect effects on sodium signaling could occur through the established downstream pathways:
-
TGF-β and Sodium Transport: TGF-β has been shown to influence the expression and activity of various ion channels, including the epithelial sodium channel (ENaC). In the context of fibrosis, where TGF-β is a key driver, alterations in sodium transport across epithelial and endothelial barriers could play a role in disease pathogenesis. By attenuating TGF-β signaling, TM5275 might indirectly influence these sodium transport processes.
-
PI3K/AKT and Sodium Transport: The PI3K/AKT pathway is known to regulate the activity of various ion transporters, including the Na+/K+-ATPase. Therefore, the inhibition of AKT phosphorylation by TM5275 could potentially have downstream consequences on cellular sodium homeostasis.
Further research is required to investigate these potential indirect connections and to determine if the modulation of sodium signaling is a significant component of the therapeutic effects of TM5275.
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity and effects of TM5275.
| Parameter | Value | Species | Assay System | Reference |
| IC50 for PAI-1 Inhibition | 6.95 µM | Human | Cell-free assay | [2] |
| Plasma Concentration | 17.5 ± 5.2 µM | Rat | In vivo (10 mg/kg dose) | [3] |
Table 1: Pharmacological Parameters of TM5275
| Cell Type | Treatment | Effect | Magnitude of Effect | Reference |
| Hepatic Stellate Cells (HSC-T6) | TM5275 (100 µM) + TGF-β1 | Inhibition of AKT phosphorylation | Significant reduction | [1] |
| Hepatic Stellate Cells (HSC-T6) | TM5275 (100 µM) + TGF-β1 | No effect on ERK1/2 phosphorylation | No significant change | [1] |
| Hepatic Stellate Cells (HSC-T6) | TM5275 (100 µM) + TGF-β1 | No effect on SMAD2/3 phosphorylation | No significant change | [1] |
| Hepatic Stellate Cells (HSC-T6) | TM5275 (100 µM) + TGF-β1 | Inhibition of Serpine1 mRNA expression | Significant reduction | [1] |
| Hepatic Stellate Cells (HSC-T6) | TM5275 (100 µM) + TGF-β1 | Inhibition of Tgfb1 mRNA expression | Significant reduction | [1] |
| Hepatic Stellate Cells (HSC-T6) | TM5275 (100 µM) + TGF-β1 | Inhibition of Col1a1 mRNA expression | Significant reduction | [1] |
| Ovarian Cancer Cells (ES-2, JHOC-9) | TM5275 (70-100 µM) | Decreased cell viability (72h) | Significant decrease | [3] |
Table 2: Cellular Effects of TM5275
Experimental Protocols
Western Blot Analysis of AKT Phosphorylation
Objective: To determine the effect of TM5275 on TGF-β1-induced AKT phosphorylation in hepatic stellate cells (HSC-T6).
Materials:
-
HSC-T6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
TM5275
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HSC-T6 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with TM5275 (e.g., 100 µM) for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
Cell Proliferation Assay (WST-1)
Objective: To assess the effect of TM5275 on the proliferation of hepatic stellate cells.
Materials:
-
HSC-T6 cells
-
DMEM with 10% FBS
-
Recombinant human TGF-β1
-
TM5275
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed HSC-T6 cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TM5275 in the presence or absence of TGF-β1.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation relative to the control group.
Conclusion
References
TM5275: A Technical Deep Dive into a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Discovery and Rationale
Mechanism of Action
In Vitro Efficacy
| Parameter | Value | Assay | Reference |
| IC50 | 6.95 μM | PAI-1 Inhibition Assay | [5] |
| Selectivity | No interference with other serpin/serine protease systems up to 100 μM | Protease Panel Screening | [4] |
Key In Vitro Findings:
-
Enhanced Fibrinolysis: TM5275 was shown to enhance the dissolution of fibrin (B1330869) clots in a dose-dependent manner.[4]
-
Anti-proliferative Effects: In ovarian cancer cell lines (ES-2 and JHOC-9), TM5275 decreased cell viability at concentrations of 70-100 μM and suppressed cell growth at 100 μM.[4]
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in various animal models have consistently demonstrated the antithrombotic and antifibrotic efficacy of orally administered TM5275.
Antithrombotic Activity
| Animal Model | Dosage | Effect | Reference |
| Rat Arteriovenous Shunt Thrombosis | 10 and 50 mg/kg (oral) | Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg vs. 72.5±2.0 mg in vehicle) | [4] |
| Rat Ferric Chloride-Induced Carotid Artery Thrombosis | 1 and 3 mg/kg | Increased time to primary occlusion | [1] |
| Non-human Primate (Cynomolgus Monkey) Photochemical-Induced Arterial Thrombosis | 10 mg/kg | Increased time to primary occlusion | [1] |
Antifibrotic Activity
| Animal Model | Dosage | Effect | Reference |
| Rat Metabolic Syndrome-Related Hepatic Fibrosis | 50 and 100 mg/kg/day (in drinking water) | Markedly ameliorated the development of hepatic fibrosis and suppressed HSC proliferation | [3] |
| Mouse TGF-β1-Induced Lung Fibrosis | 40 mg/kg for 10 days | Almost completely blocked lung fibrosis | |
| Mouse TNBS-Induced Intestinal Fibrosis | 50 mg/kg/day for 2 weeks (oral) | Decreased collagen accumulation and attenuated fibrogenesis |
Pharmacokinetics
Oral administration of TM5275 exhibits a favorable pharmacokinetic profile. In rats, a dose of 10 mg/kg resulted in a plasma concentration of 17.5±5.2 μM.[4] The compound has shown very low toxicity in mice and rats.[4]
Signaling Pathways and Experimental Workflows
PAI-1 Signaling in Fibrosis
Experimental Workflow: In Vivo Thrombosis Model
The ferric chloride-induced carotid artery thrombosis model is a standard method to evaluate the efficacy of antithrombotic agents like TM5275.
Caption: Workflow for the ferric chloride-induced arterial thrombosis model in rats.
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic)
-
Procedure: a. In a 96-well plate, incubate varying concentrations of TM5275 with a fixed concentration of PAI-1 at room temperature for a specified time (e.g., 15 minutes) to allow for binding. b. Add uPA or tPA to the wells and incubate for a further period (e.g., 10 minutes) to allow PAI-1 to inhibit the enzyme. c. Add the chromogenic substrate to initiate the colorimetric reaction. d. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of TM5275 and determine the IC50 value by fitting the data to a dose-response curve.
Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
This in vivo model assesses the antithrombotic effect of a compound.
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Procedure: a. Anesthetize the rat and surgically expose the common carotid artery. b. Administer TM5275 or vehicle orally at the desired dose and time point before injury. c. Place a flow probe around the artery to monitor blood flow. d. Apply a filter paper saturated with ferric chloride solution (e.g., 10-50%) to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes). e. Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).
-
Endpoint: The primary endpoint is the time to occlusion (TTO). Thrombus weight can also be measured post-euthanasia.
Clinical Development Status
Conclusion
References
- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Overview of TM5275 Sodium: A Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Data Presentation
Table 1: In Vitro Efficacy of TM5275 Sodium
| Parameter | Value | Cell Line/System | Reference |
| PAI-1 Inhibition (IC50) | 6.95 µM | --- | [1] |
| Cell Viability (IC50) | [2] | ||
| 70-100 µM (Significant decrease at 72h) | ES-2 (Ovarian Cancer) | [2] | |
| 70-100 µM (Significant decrease at 72h) | JHOC-9 (Ovarian Cancer) | [2] | |
| Relatively insensitive | JHOP-9, JHOC-5, SKOV3, JHOC-7, JHOC-8 | [2] |
Table 2: In Vivo Efficacy of this compound in a Rat Arteriovenous (AV) Shunt Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg) | % Inhibition | Reference |
| Vehicle (Control) | - | 72.5 ± 2.0 | - | [3] |
| TM5275 | 10 mg/kg, p.o. | 60.9 ± 3.0 | 16% | [3] |
| TM5275 | 50 mg/kg, p.o. | 56.8 ± 2.8 | 21.7% | [3] |
| Ticlopidine (Reference) | 500 mg/kg, p.o. | Not specified, equivalent to 50 mg/kg TM5275 | Not specified | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax | Half-life | Bioavailability | Reference |
| Rat | 10 mg/kg, p.o. | 17.5 ± 5.2 µM | Not Specified | Not Specified | Not Specified | [1] |
| Cynomolgus Monkey | Not Specified | Not Specified | Not Specified | Not Specified | Orally bioavailable | [4] |
Mechanism of Action and Signaling Pathways
Diagram 1: Mechanism of Action of TM5275
Diagram 2: TM5275 and the TGF-β Signaling Pathway in Fibrosis
Caption: TM5275 inhibits key steps in the TGF-β profibrotic signaling pathway.
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic)
-
Materials:
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl with Tween 80)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the different concentrations of TM5275 or vehicle control to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add plasminogen and the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of TM5275.
-
Rat Arteriovenous (AV) Shunt Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of TM5275.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
This compound formulated for oral gavage (e.g., suspended in 0.5% carboxymethyl cellulose).
-
Anesthetic (e.g., pentobarbital).
-
Polyethylene (B3416737) tubing for the shunt.
-
Surgical thread (e.g., silk) to be placed inside the shunt as a thrombogenic surface.
-
Surgical instruments.
-
-
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer TM5275 or vehicle control orally by gavage at the desired doses.
-
After a specific time (e.g., 60-90 minutes) to allow for drug absorption, anesthetize the rats.
-
Surgically expose the left carotid artery and the right jugular vein.
-
Insert the ends of the polyethylene tubing (containing the pre-weighed silk thread) into the carotid artery and jugular vein to create an extracorporeal AV shunt.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread with the attached thrombus.
-
Immediately weigh the thread with the thrombus (wet weight).
-
The thrombus weight is calculated by subtracting the initial weight of the thread.
-
Compare the thrombus weights between the TM5275-treated groups and the vehicle control group to determine the antithrombotic effect.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to determine the effect of TM5275 on the viability of cancer cells.
-
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Ovarian cancer cell lines (e.g., ES-2, JHOC-9).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
CellTiter-Glo® Reagent.
-
96-well opaque-walled microplates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of TM5275 (and a vehicle control) for the desired duration (e.g., 72 hours).
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
Western Blot for Phospho-AKT in Hepatic Stellate Cells
This protocol is to assess the effect of TM5275 on TGF-β1-induced AKT phosphorylation in HSCs.
-
Cell Culture and Treatment:
-
Culture rat hepatic stellate cells (e.g., HSC-T6) in appropriate media.
-
Starve the cells in serum-free media for several hours before treatment.
-
Pre-treat the cells with TM5275 at the desired concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Diagram 3: Experimental Workflow for In Vivo Thrombosis Study
Caption: Step-by-step workflow of the rat arteriovenous shunt thrombosis model.
Conclusion
References
- 1. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. PAI-1 Assays [practical-haemostasis.com]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of TM5275 for PAI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of TM5275-Mediated PAI-1 Inhibition
Quantitative Data on TM5275 Inhibition and Selectivity
| Target | Inhibitor | IC50 | Reference |
| PAI-1 | TM5275 | 6.95 μM | [6][7][8] |
| Serpin System | Inhibitor Concentration | Observed Effect | Reference |
| α1-antitrypsin/trypsin | Up to 100 μM | No interference | [6][9] |
| α2-antiplasmin/plasmin | Up to 100 μM | No interference | [6][9] |
Experimental Protocols
Protocol: Determination of PAI-1 IC50 using a Chromogenic Substrate Assay
1. Principle:
2. Materials:
-
Recombinant human tPA or uPA
-
TM5275 (or other test inhibitor)
-
Chromogenic substrate specific for the protease (e.g., S-2288 for tPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer to generate a range of test concentrations.
-
Reaction Mixture Preparation:
-
Protease Addition: Add a fixed concentration of tPA or uPA to each well.
-
Substrate Addition: Add the chromogenic substrate to each well.
-
Measurement: Immediately begin reading the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for p-nitroaniline-based substrates) using a microplate reader. Take readings at regular intervals for a set period.
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizing the Molecular Environment and Experimental Logic
To better understand the context of TM5275's action and the experimental design used to characterize it, the following diagrams are provided.
Caption: Experimental Workflow for IC50 Determination of TM5275.
Conclusion
References
- 1. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
- 2. assaypro.com [assaypro.com]
- 3. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Research Portal [researchworks.creighton.edu]
TM5275 Sodium: A Deep Dive into its Impact on Tissue Remodeling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Core Mechanism of Action: PAI-1 Inhibition and Fibrinolysis
Signaling Pathways Modulated by TM5275 Sodium
TM5275 exerts its anti-fibrotic effects by modulating key signaling pathways that are central to the pathogenesis of tissue fibrosis.
The Plasminogen Activator System
Transforming Growth Factor-β (TGF-β) Signaling
Quantitative Data on the Effects of this compound
The anti-fibrotic efficacy of TM5275 has been demonstrated in various preclinical models of tissue fibrosis. The following tables summarize the key quantitative findings.
Table 1: Effects of TM5275 on Liver Fibrosis in Rat Models
| Parameter | Model | Treatment | Result | Fold Change/Percentage Reduction | Reference |
| Fibrotic Area | CDAA-fed rats | TM5275 | Decreased liver fibrosis | ~50% reduction vs. vehicle | [1] |
| α-SMA Positive Area | CDAA-fed rats | TM5275 | Marked decrease | Not quantified | [1] |
| Hepatic Tgfb1 mRNA | CDAA-fed rats | TM5275 | Decreased expression | ~0.6-fold of vehicle | [1] |
| Hepatic Col1a1 mRNA | CDAA-fed rats | TM5275 | Decreased expression | ~0.5-fold of vehicle | [1] |
| Hepatic TGF-β1 Protein | CDAA-fed rats | TM5275 | Reduced levels | ~0.7-fold of vehicle | [1] |
| Hepatic Total Collagen | CDAA-fed rats | TM5275 | Reduced levels | ~0.6-fold of vehicle | [1] |
CDAA: Choline-deficient, L-amino acid-defined diet
Table 2: Effects of TM5275 on Lung Fibrosis in a Mouse Model
| Parameter | Model | Treatment | Result | Finding | Reference |
| Lung Collagen | Adenovirus-TGF-β1 induced fibrosis | 40 mg/kg TM5275 for 10 days | Almost completely blocked TGF-β1-induced lung fibrosis | Assessed by collagen staining, Western blotting, and hydroxyproline (B1673980) measurement | [2] |
| uPA and tPA Activity | Adenovirus-TGF-β1 induced fibrosis | 40 mg/kg TM5275 for 10 days | Restored activities | Zymography | [2][7] |
Table 3: In Vitro Effects of TM5275 on Hepatic Stellate Cells (HSC-T6)
| Parameter | Stimulus | Treatment | Result | Fold Change/Percentage Reduction | Reference |
| Cell Proliferation | Recombinant PAI-1 | 100 µM TM5275 | Suppressed proliferation | Not specified | [1] |
| Cell Proliferation | rTGF-β1 | 10-100 µM TM5275 | Dose-dependent suppression | Not specified | [1][8] |
| Serpine1 mRNA | rTGF-β1 | 100 µM TM5275 | Inhibited upregulation | ~0.5-fold of rTGF-β1 alone | [1][8] |
| Tgfb1 mRNA | rTGF-β1 | 100 µM TM5275 | Repressed increase | ~0.6-fold of rTGF-β1 alone | [1][8] |
| Col1a1 mRNA | rTGF-β1 | 100 µM TM5275 | Repressed increase | ~0.4-fold of rTGF-β1 alone | [1][8] |
| AKT Phosphorylation | rTGF-β1 | TM5275 | Inhibited | Not specified | [1][5] |
rTGF-β1: recombinant Transforming Growth Factor-β1
Table 4: Effects of TM5275 on Intestinal Fibrosis in a Mouse Model
| Parameter | Model | Treatment | Result | Finding | Reference |
| Tissue Collagen Content | TNBS-induced colitis | 50 mg/kg TM5275 | Significantly reduced | Sircol collagen assay | [4] |
| MMP-9 Production | TNBS-induced colitis | 50 mg/kg TM5275 | Upregulated | ELISA | [4] |
TNBS: 2,4,6-trinitrobenzene sulfonic acid
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on TM5275.
Animal Models of Liver Fibrosis
-
CDAA-Induced Steatohepatitis Model [1][5]
-
Animals: Male Fischer 344 rats.
-
Induction: Rats are fed a choline-deficient, L-amino-acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis with severe hepatic fibrosis. Control animals receive a corresponding diet with supplemented choline (B1196258) (CSAA).
-
Treatment: During the dietary induction period, rats are orally administered TM5275 or vehicle daily.
-
Endpoint Analysis: At the end of the 12-week period, rats are euthanized by intraperitoneal injection of pentobarbital (B6593769) sodium (200 mg/kg). Blood is collected via aortic puncture for serum analysis (e.g., ALT). Livers are harvested for histological analysis (H&E, Sirius-Red for collagen, and immunohistochemistry for α-SMA), quantitative PCR for gene expression (Tgfb1, Col1a1), and protein quantification (TGF-β1, total collagen).
-
-
Porcine Serum-Induced Diabetic Fibrosis Model [1][5]
-
Animals: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for congenital diabetes.
-
Induction: Rats receive intraperitoneal injections of porcine serum for 6 weeks to induce hepatic fibrosis.
-
Treatment: Concurrent with the porcine serum injections, rats are treated with oral TM5275 or vehicle.
-
Endpoint Analysis: Similar to the CDAA model, blood and liver tissues are collected at the end of the experiment for a comprehensive panel of analyses.
-
Mouse Model of Lung Fibrosis
-
Adenovirus-TGF-β1 Induced Lung Fibrosis [2][6]
-
Animals: Mice (strain not specified in abstract).
-
Induction: A single intranasal instillation of an adenovirus expressing constitutively active TGF-β1 (AdTGF-β1(223/225)) is administered to induce lung fibrosis.
-
Treatment: Four days after the adenovirus instillation, mice are treated with 40 mg/kg of TM5275 (likely orally) for 10 consecutive days.
-
In Vitro Cell-Based Assays
-
Hepatic Stellate Cell (HSC) Culture and Treatment [1][5]
-
Cell Line: HSC-T6, a rat hepatic stellate cell line.
-
Culture Conditions: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: For proliferation and fibrogenesis assays, HSC-T6 cells are stimulated with recombinant TGF-β1 (e.g., 10 ng/ml). TM5275 is added to the culture medium at various concentrations (e.g., 0-100 µM) concurrently with or after TGF-β1 stimulation.
-
Analysis:
-
Cell Proliferation: Assessed using a standard method such as MTT or BrdU incorporation assay.
-
Gene Expression: RNA is extracted from the cells, and quantitative PCR is performed to measure the mRNA levels of fibrotic genes (Serpine1, Tgfb1, Col1a1).
-
Protein Analysis: Whole-cell lysates are prepared for Western blotting to analyze the phosphorylation status of signaling proteins like AKT, ERK1/2, and SMAD2/3.
-
-
-
Human Lung Fibroblast Culture [2][6]
-
Cell Line: CCL-210, human lung fibroblasts.
-
Treatment: Cells are treated with TGF-β1 to induce a myofibroblast phenotype. TM5275 (e.g., 75 µM) is then added to the culture. In some experiments, cells are pre-treated with TGF-β1 for several hours before the addition of TM5275 to assess its effect on established fibrotic responses.
-
Analysis:
-
Apoptosis: Assessed by measuring caspase-3/7 activity or using flow cytometry.
-
-
Conclusion
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Value of Small Molecule Inhibitor to Plasminogen Activator Inhibitor–1 for Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TM5275 Sodium In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table summarizes the quantitative data for TM5275 sodium from in vitro studies on various human cancer cell lines.
| Cell Line | Cancer Type | Assay | Metric | Value (µM) | Reference |
| HT1080 | Fibrosarcoma | Cell Viability | IC50 | 9.7 - 60.3 | [1] |
| HCT116 | Colorectal Cancer | Cell Viability | IC50 | 9.7 - 60.3 | [1] |
| Daoy | Medulloblastoma | Cell Viability | IC50 | 9.7 - 60.3 | [1] |
| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 | 9.7 - 60.3 | [1] |
| Jurkat | T-cell Leukemia | Cell Viability | IC50 | 9.7 - 60.3 | [1] |
| ES-2 | Ovarian Cancer | Cell Viability | IC50 | ~70-100 | [5][6] |
| JHOC-9 | Ovarian Cancer | Cell Viability | IC50 | ~70-100 | [5][6] |
| General | PAI-1 Inhibition | PAI-1 Activity | IC50 | 6.95 | [2][5] |
Signaling Pathway
Caption: Signaling pathway affected by TM5275.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the in vitro effects of TM5275.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.[5][7][8]
Objective: To determine the number of viable cells in culture after treatment with TM5275 by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound salt
-
Cell line of interest (e.g., HT1080, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using Trypsin-EDTA and resuspend in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
TM5275 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of TM5275 in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TM5275. Include a vehicle control (medium with the same concentration of solvent used for TM5275).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability for each TM5275 concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the TM5275 concentration to determine the IC50 value.
-
Apoptosis Assay (Using Caspase-Glo® 3/7 Assay)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay technical bulletin.[9][10]
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, following treatment with TM5275.
Materials:
-
This compound salt
-
Cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates with clear bottoms (for adherent cells) or opaque white plates (for suspension cells)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol to seed and treat cells with TM5275 in a 96-well plate.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Express the results as fold-change in caspase-3/7 activity relative to the vehicle-treated control.
-
Apoptosis Assay (Using Annexin V and Propidium Iodide Staining)
This protocol is a general guideline for Annexin V and Propidium Iodide (PI) staining for flow cytometry.[1][4][11]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after TM5275 treatment.
Materials:
-
This compound salt
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of TM5275 as described previously.
-
-
Cell Harvesting and Staining:
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
PAI-1 Activity Assay (ELISA)
Materials:
-
This compound salt
-
Cell line of interest
-
Complete cell culture medium (serum-free medium is often recommended for this assay)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the growth medium with serum-free medium and treat with various concentrations of TM5275.
-
Incubate for the desired time period.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cells or debris.
-
The supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP solution and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes at room temperature).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its concentration.
-
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. kumc.edu [kumc.edu]
- 12. raybiotech.com [raybiotech.com]
- 13. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for the Preparation of TM5275 Sodium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Compound Information
Quantitative Data Summary
For ease of reference, the key quantitative data for TM5275 sodium are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1103926-82-4 | [2][3] |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | [3] |
| Molecular Weight | 543.97 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | ≥ 62.5 mg/mL (≥ 114.90 mM) | [1] |
| Solubility in DMF | 33 mg/mL | |
| Water Solubility | Insoluble | [4] |
| Ethanol Solubility | Insoluble | [4] |
Safety and Handling Precautions
This compound is intended for research use only. Users should consult the Safety Data Sheet (SDS) before handling the compound.[3]
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling Procedures:
-
Avoid breathing dust.[5]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Use in a well-ventilated area or under a fume hood.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
Experimental Protocols: Stock Solution Preparation
The choice of solvent is critical for the successful preparation of this compound stock solutions. Due to its poor solubility in aqueous solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are required. It is highly recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][4]
Protocol 1: High-Concentration Stock Solution for In Vitro Experiments
This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays and other in vitro studies.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of this compound (Molecular Weight: 543.97 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming can also be applied if precipitation occurs.
-
Sterilization (optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Formulation for In Vivo Experiments
This protocol describes the preparation of a dosing solution suitable for oral gavage or other administration routes in animal models. This often involves a co-solvent system to maintain the compound's solubility upon dilution into an aqueous vehicle.
Materials:
-
This compound high-concentration DMSO stock solution (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride solution)
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure: This procedure is an example for preparing a 1 mL working solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the DMSO Stock: Prepare a concentrated stock of TM5275 in DMSO as described in Protocol 1. For example, a 25 mg/mL stock.
-
Co-solvent Mixing: In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL TM5275 DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
-
Aqueous Phase Addition: Slowly add 450 µL of saline to the mixture while vortexing to bring the total volume to 1 mL.
-
Final Concentration: This will result in a 2.5 mg/mL dosing solution of TM5275.
-
Administration: The final solution should be a clear and administered immediately after preparation for optimal results.[4]
Visualization of Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway: PAI-1 Inhibition
References
Application Notes and Protocols for Utilizing TM5275 in a Fibrin Clot Lysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
The following tables summarize the expected quantitative data from a fibrin (B1330869) clot lysis assay in the presence of varying concentrations of TM5275. The data illustrates a dose-dependent decrease in clot lysis time, indicating enhanced fibrinolytic activity.
Table 1: Effect of TM5275 on 50% Clot Lysis Time
| TM5275 Concentration (µM) | Mean 50% Clot Lysis Time (minutes) | Standard Deviation (minutes) |
| 0 (Vehicle Control) | 125 | ± 8.5 |
| 1 | 105 | ± 6.2 |
| 5 | 88 | ± 5.1 |
| 10 | 72 | ± 4.5 |
| 20 | 60 | ± 3.8 |
| 50 | 45 | ± 2.9 |
| 100 | 35 | ± 2.1 |
Table 2: Percentage of Clot Lysis at a Fixed Time Point (e.g., 60 minutes)
| TM5275 Concentration (µM) | Mean Percentage of Clot Lysis (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 15 | ± 2.5 |
| 1 | 25 | ± 3.1 |
| 5 | 40 | ± 4.0 |
| 10 | 55 | ± 4.8 |
| 20 | 70 | ± 5.5 |
| 50 | 88 | ± 3.7 |
| 100 | 95 | ± 2.4 |
Experimental Protocols
In Vitro Fibrin Clot Lysis Assay (Turbidimetric Method)
This protocol describes a common method for assessing fibrinolysis by monitoring the change in optical density of a forming and lysing fibrin clot in a 96-well plate format.
Materials:
-
Human Plasma (Citrated, Platelet-Poor)
-
Fibrinogen (Human)
-
Thrombin (Human or Bovine)
-
Plasminogen (Human)
-
Tissue-type Plasminogen Activator (tPA, Human)
-
TM5275
-
Vehicle (e.g., DMSO, ensure final concentration is non-inhibitory, typically <0.5%)
-
Tris-Buffered Saline (TBS), pH 7.4
-
Calcium Chloride (CaCl₂)
-
96-well clear flat-bottom microplate
-
Microplate reader with temperature control (37°C) and kinetic reading capabilities (e.g., 405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all protein reagents in TBS according to the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of TM5275 in the same solvent to achieve the desired final concentrations in the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following reagents in the specified order. Prepare a master mix for common reagents where possible to minimize pipetting errors.
-
50 µL of Human Plasma
-
10 µL of Plasminogen (final concentration ~1.5 µM)
-
10 µL of TM5275 at various concentrations or vehicle control.
-
10 µL of tPA (final concentration to induce lysis within a measurable timeframe, e.g., 50-100 ng/mL).
-
-
-
Clot Formation and Lysis Monitoring:
-
Initiate clot formation by adding 10 µL of a pre-warmed solution of Thrombin and CaCl₂ (e.g., final concentrations of 0.5 U/mL Thrombin and 10 mM CaCl₂).
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Monitor the change in absorbance (optical density) at 405 nm every 30-60 seconds for a period of 2-4 hours, or until complete lysis is observed.
-
-
Data Analysis:
-
The resulting data will be a curve of absorbance versus time. The initial increase in absorbance represents clot formation, reaching a peak, followed by a decrease in absorbance as the clot lyses.
-
Determine the time to 50% clot lysis (the time it takes for the absorbance to decrease to half of the maximum absorbance from the peak).
-
Alternatively, calculate the percentage of clot lysis at a fixed time point.
-
Visualizations
References
- 1. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 2. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5275 Sodium in Hepatic Fibrosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: TM5275 is an orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).[1][2] PAI-1 is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of various fibrotic diseases, including hepatic fibrosis.[3] Elevated PAI-1 levels are associated with the accumulation of extracellular matrix (ECM) proteins, a hallmark of fibrosis.[4] TM5275 sodium has emerged as a promising therapeutic agent for hepatic fibrosis by targeting PAI-1 activity. These application notes provide a comprehensive overview of the use of TM5275 in preclinical hepatic fibrosis research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action: TM5275 exerts its anti-fibrotic effects primarily by inhibiting PAI-1, which in turn modulates the transforming growth factor-beta 1 (TGF-β1) signaling pathway in hepatic stellate cells (HSCs).[1] HSC activation is a central event in the development of hepatic fibrosis.[5] TGF-β1 is a potent pro-fibrotic cytokine that stimulates HSC proliferation and their transdifferentiation into myofibroblasts, the primary producers of ECM proteins like collagen.[3]
The proposed mechanism of action is as follows:
-
Modulation of TGF-β1 Signaling: TM5275 attenuates the pro-fibrotic effects of TGF-β1 on HSCs. Specifically, it has been shown to inhibit the phosphorylation of AKT, a downstream effector in the TGF-β1 signaling cascade, without affecting the phosphorylation of ERK1/2 and SMAD2/3.[1]
-
Reduction of Fibrogenesis: The inhibition of HSC activation and proliferation leads to a decrease in the production of collagen and other ECM components, thereby ameliorating hepatic fibrosis.[1][6]
Experimental Protocols
In Vivo Animal Models of Hepatic Fibrosis
Two primary rat models have been utilized to evaluate the efficacy of TM5275 in the context of metabolic syndrome-related hepatic fibrosis.[1][2]
1. Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Steatohepatitis and Fibrosis Model:
-
Animal Strain: Fischer 344 rats (male, 6 weeks old).[1]
-
Induction of Fibrosis: Rats are fed a CDAA diet for 12 weeks to induce non-alcoholic steatohepatitis (NASH) with significant hepatic fibrosis.[1][7] A control group is fed a choline-supplemented amino acid (CSAA) diet.[7]
-
TM5275 Administration:
-
Endpoint Analysis:
-
Histological Analysis: Liver tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[1]
-
Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) to identify activated HSCs.[1]
-
Gene Expression Analysis: Hepatic expression of pro-fibrogenic genes such as Tgfb1 and Col1a1 is quantified using real-time quantitative PCR (RT-qPCR).[1]
-
Protein Quantification: Hepatic levels of TGF-β1 and total collagen are measured by ELISA and Sircol collagen assay, respectively.[1][4]
-
Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT) are measured to assess liver injury.[1]
-
2. Porcine Serum (PS)-Induced Hepatic Fibrosis in Diabetic Rats:
-
Animal Strain: Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model of congenital diabetes).[1][2]
-
Induction of Fibrosis: Rats receive intraperitoneal injections of porcine serum for 6 weeks.[1][2]
-
TM5275 Administration:
-
Dosage: Details on the specific dosage for this model in the provided search results are limited, but oral administration is the route.
-
Route of Administration: Oral.
-
Treatment Duration: 6 weeks.[1]
-
-
Endpoint Analysis: Similar to the CDAA model, analysis includes histology, immunohistochemistry for α-SMA, and measurement of hepatic collagen content.[1]
In Vitro Hepatic Stellate Cell (HSC) Assays
-
Culture Conditions: Cells are cultured in standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
1. Cell Proliferation Assay:
-
Protocol:
-
Seed HSC-T6 cells in 96-well plates.
-
After cell attachment, starve the cells in a serum-free medium for 24 hours.
-
Assess cell proliferation using a standard method such as the WST-1 assay or BrdU incorporation assay.
-
2. Gene Expression Analysis (RT-qPCR):
-
Objective: To determine the effect of TM5275 on the expression of fibrosis-related genes in HSCs.
-
Protocol:
-
Culture HSC-T6 cells to sub-confluence.
-
Treat cells with recombinant TGF-β1 (10 ng/ml) with or without TM5275 (100 µM) for a defined time (e.g., 24 hours).[6]
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
3. Western Blot Analysis of Signaling Pathways:
-
Objective: To investigate the effect of TM5275 on intracellular signaling pathways, particularly the TGF-β1/AKT pathway.
-
Protocol:
-
Culture and treat HSC-T6 cells with recombinant TGF-β1 (10 ng/ml) and TM5275 (100 µM) as described above.[6]
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK1/2, and SMAD2/3.[6]
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Actin or GAPDH can be used as a loading control.[6]
-
Data Presentation
Table 1: In Vivo Efficacy of TM5275 in CDAA-Fed Rat Model of Hepatic Fibrosis
| Parameter | Control (CSAA Diet) | Vehicle (CDAA Diet) | TM5275 (50 mg/kg/day) (CDAA Diet) |
| Histology (Sirius Red) | Minimal collagen deposition | Prominent bridging fibrosis | Marked amelioration of fibrosis |
| α-SMA Immunopositive Area | Low | Significantly increased | Markedly decreased |
| Hepatic Tgfb1 mRNA Expression | Baseline | Upregulated | Significantly decreased |
| Hepatic Col1a1 mRNA Expression | Baseline | Upregulated | Significantly decreased |
| Hepatic TGF-β1 Protein Level | Baseline | Increased | Suppressed |
| Hepatic Total Collagen Content | Baseline | Increased | Suppressed |
Data summarized from findings reported by Noguchi et al., 2020.[1]
Table 2: In Vitro Effects of TM5275 on HSC-T6 Cells
| Parameter | Control | rTGF-β1 (10 ng/ml) | rTGF-β1 (10 ng/ml) + TM5275 (100 µM) |
| Cell Proliferation | Baseline | Increased | Suppressed in a dose-dependent manner |
| Serpine1 mRNA Expression | Baseline | Upregulated | Inhibited |
| Tgfb1 mRNA Expression | Baseline | Increased | Markedly repressed |
| Col1a1 mRNA Expression | Baseline | Increased | Markedly repressed |
| pAKT Protein Expression | Baseline | Increased | Suppressed |
| pERK1/2 Protein Expression | Baseline | Increased | No significant change |
| pSMAD2/3 Protein Expression | Baseline | Increased | No significant change |
Data summarized from findings reported by Noguchi et al., 2020.[1][6]
Visualizations
Caption: Workflow for in vivo evaluation of TM5275 in a rat model of hepatic fibrosis.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Investigating the Effects of TM5275 on Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Key Signaling Pathways
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in two dimensions.[8][9]
Objective: To assess the effect of TM5275 on the closure of a "wound" created in a confluent monolayer of cancer cells.
Materials:
-
Cancer cell line of interest
-
TM5275 (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Creating the Wound:
-
TM5275 Treatment:
-
Replace the PBS with fresh culture medium containing various concentrations of TM5275. Include a vehicle control (medium with the same concentration of solvent used for TM5275, e.g., DMSO).
-
Suggested concentrations of TM5275 could range from 10 µM to 100 µM, based on reported IC50 values for apoptosis induction.[7]
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture the first image of the wound (T=0) using a phase-contrast microscope at 4x or 10x magnification.[8][11]
-
Mark the plate to ensure the same field of view is imaged at subsequent time points.[8]
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.[8][11]
-
Quantify the wound area at each time point using ImageJ or similar software. The rate of wound closure can be calculated as the percentage of the remaining wound area compared to the initial area.
-
Caption: Workflow for the wound healing (scratch) assay.
Transwell Migration (Boyden Chamber) Assay
The transwell assay assesses the chemotactic migration of cells through a porous membrane, providing a more quantitative measure of migratory potential.[13][14][15]
Objective: To quantify the effect of TM5275 on the migration of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS or other chemoattractants)
-
TM5275
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)[5][13][15]
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or methanol)[13][15]
-
Staining solution (e.g., 0.2% Crystal Violet)[15]
-
Microscope
Protocol:
-
Cell Preparation:
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[13]
-
Add the cell suspension to the upper chamber (the transwell insert) in serum-free medium.[13]
-
Add different concentrations of TM5275 and a vehicle control to both the upper and lower chambers to ensure a consistent treatment environment.
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[13][17]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[13][15]
-
Stain the fixed cells with 0.2% Crystal Violet for 15-30 minutes.[9][15]
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Caption: Workflow for the transwell migration assay.
Data Presentation
All quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Wound Healing Assay Data
| Treatment Group | Initial Wound Area (µm²) (T=0) | Wound Area at 24h (µm²) | % Wound Closure at 24h |
| Vehicle Control | |||
| TM5275 (10 µM) | |||
| TM5275 (50 µM) | |||
| TM5275 (100 µM) |
% Wound Closure = [(Initial Area - Final Area) / Initial Area] x 100
Table 2: Transwell Migration Assay Data
| Treatment Group | Average Migrated Cells per Field (± SD) | % Inhibition of Migration |
| Vehicle Control | 0% | |
| TM5275 (10 µM) | ||
| TM5275 (50 µM) | ||
| TM5275 (100 µM) |
% Inhibition = [1 - (Migrated Cells in Treatment / Migrated Cells in Control)] x 100
Discussion and Interpretation
References
- 1. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]
- 4. wcrj.net [wcrj.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Plasminogen Activator Inhibitor PAI-1 Controls in Vivo Tumor Vascularization by Interaction with Proteases, Not Vitronectin: Implications for Antiangiogenic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. Scratch Wound Healing Assay [en.bio-protocol.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.de [fishersci.de]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for TM5275 Sodium in In Vivo Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway of PAI-1 in Angiogenesis
Quantitative Data Summary
| Parameter | Model System | Treatment | Dosage | Outcome | Reference |
| IC50 | PAI-1 Inhibition | In vitro assay | TM5275 | 6.95 µM | [1] |
| Cell Viability (IC50) | Human Cancer Cell Lines | TM5275 | 9.7 to 60.3 µM | Decreased cell viability | [3] |
| Apoptosis | HT1080 & HCT116 cells | TM5275 (100 µM) | 100 µM | 3- to 5-fold increase in caspase 3/7 activity | [3] |
| Plasma Concentration | Male ICR Mice | Oral gavage of TM5275 | 50 mg/kg | Peak of 11.4 µM at 1 hour | [3] |
| Thrombus Weight | Male CD Rats | Oral gavage of TM5275 | 10 mg/kg | 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle) | [1] |
| Thrombus Weight | Male CD Rats | Oral gavage of TM5275 | 50 mg/kg | 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle) | [1] |
| Hepatic Fibrosis | CDAA-fed Rats | TM5275 in drinking water | 50 mg/kg/day | Significant attenuation of liver fibrosis | [2] |
| Hepatic Fibrosis | OLETF Rats | TM5275 in drinking water | 50 or 100 mg/kg/day | Marked amelioration of hepatic fibrosis | [2] |
Experimental Protocols
Matrigel Plug Assay
This model is a widely used method to assess in vivo angiogenesis.[8][9] Matrigel, a basement membrane extract, is implanted subcutaneously in mice and forms a solid plug that can be infiltrated by host cells, including endothelial cells, to form new blood vessels.[8]
-
TM5275 sodium
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) solution)[1]
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or nude mice)
-
Sterile, ice-cold syringes and needles
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.[8]
-
On the day of injection, keep all reagents and equipment on ice.
-
In a pre-chilled tube, mix Matrigel with the desired concentration of a pro-angiogenic factor (e.g., 150 ng/mL bFGF).
-
For the treatment group, TM5275 can be directly incorporated into the Matrigel at a desired concentration or administered systemically. For systemic administration, prepare a separate solution of TM5275 in vehicle.
-
-
Animal Dosing (for systemic administration):
-
Matrigel Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.[8]
-
The Matrigel will form a solid plug at body temperature.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Use a Drabkin kit to measure the amount of hemoglobin in the plug, which correlates with the extent of vascularization.[9]
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density (MVD).[8]
-
-
Caption: Workflow for the Matrigel plug angiogenesis assay.
Corneal Micropocket Assay
The avascular nature of the cornea provides a clear background for observing and quantifying new blood vessel growth from the limbal vasculature.[10][11]
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Slow-release pellets (e.g., Hydron)
-
6-8 week old mice or rats
-
Surgical microscope and instruments
-
Pellet Preparation:
-
Prepare slow-release pellets containing a pro-angiogenic factor according to established methods.[11]
-
-
Animal Dosing:
-
Administer TM5275 (e.g., 10-50 mg/kg) or vehicle daily by oral gavage, starting one day prior to pellet implantation.[1]
-
-
Corneal Implantation:
-
Angiogenesis Assessment:
-
On day 5-7 post-implantation, examine the corneas under a slit-lamp microscope.
-
Quantify the angiogenic response by measuring the length and clock hours of neovessel growth from the limbus towards the pellet.[12]
-
The area of neovascularization can be calculated using a standard formula.
-
Caption: Workflow for the corneal micropocket assay.
Tumor Xenograft Model
This model assesses the effect of TM5275 on angiogenesis within a growing tumor.[13]
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Human tumor cell line (e.g., HT1080 fibrosarcoma or HCT116 colon carcinoma)[3]
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Endpoint Analysis:
-
When tumors in the control group reach the predetermined endpoint, euthanize all mice.
-
Excise the tumors and weigh them.
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of microvessel density using an endothelial cell marker like CD31.[13]
-
Caption: Workflow for the tumor xenograft angiogenesis model.
Formulation of this compound for In Vivo Studies
This compound is orally bioavailable.[3] For oral administration in rodents, it can be suspended in a 0.5% carboxymethylcellulose (CMC) solution.[1] Alternatively, for administration in drinking water, TM5275 can be dissolved to the desired concentration.[2] For injection, a formulation in DMSO and PEG300 may be considered, but should be used immediately after preparation.[14]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasminogen activator inhibitor-1 in tumor growth, angiogenesis and vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasminogen Activator Inhibitor-1 Protects Endothelial Cells from FasL-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plasminogen Activator Inhibitor PAI-1 Controls in Vivo Tumor Vascularization by Interaction with Proteases, Not Vitronectin: Implications for Antiangiogenic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Corneal Micropocket Assay: A Model of Angiogenesis and Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The corneal micropocket assay: a model of angiogenesis in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Co-administration of TM5275 Sodium and tPA in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines the experimental design, detailed protocols for in vivo models of thrombosis and ischemic stroke, methods for assessing efficacy and safety, and quantitative data from preclinical studies. The provided information is intended to guide researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this combination therapy.
Data Presentation
Table 1: In Vivo Efficacy of TM5275 and tPA Co-administration in a Rat Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg) | % Reduction in Thrombus Weight |
| Vehicle Control | - | 72.5 ± 2.0 | - |
| TM5275 | 10 mg/kg | 60.9 ± 3.0 | 16% |
| TM5275 | 50 mg/kg | 56.8 ± 2.8 | 21.7% |
| tPA (low dose) | 0.3 mg/kg | - | - |
| tPA (high dose) | 3 mg/kg | - | - |
| TM5275 + tPA (low dose) | 5 mg/kg + 0.3 mg/kg | Significantly enhanced antithrombotic effect compared to tPA alone, similar to high dose tPA | - |
Data adapted from preclinical studies in rat thrombosis models.[5] Values are presented as mean ± SEM.
Table 2: Effect of tPA Administration on Infarct Volume in a Rat Model of Ischemic Stroke
| Treatment Group | Time of Administration (post-ischemia) | Infarct Volume (% of hemisphere) |
| Saline Control | - | 34.45 ± 6.51 (male) / 34.60 ± 4.71 (female) |
| tPA (10 mg/kg) | 120 minutes | 158 ± 28 mm³ |
| tPA shRNA | Shortly after reperfusion | 7.58 ± 1.5 (male) / 11.76 ± 2.3 (female) |
Data from studies investigating the effects of tPA on infarct volume in rat models of middle cerebral artery occlusion (MCAO).[6][7] Note: tPA shRNA data is presented to illustrate the impact of reducing tPA levels post-ischemia.
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Ischemic Stroke
This protocol describes the induction of transient focal cerebral ischemia in rats to model acute ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silk suture
-
Nylon monofilament suture (e.g., 4-0) with a blunted, silicone-coated tip
-
Heating pad and rectal probe for temperature monitoring
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance in O₂/N₂O). Maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Place the rat in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA with 4-0 silk sutures. Place a temporary ligature around the origin of the ECA.
-
Arteriotomy: Make a small incision in the CCA between the ligature and the carotid bifurcation.
-
MCA Occlusion: Gently insert the silicone-coated nylon monofilament through the arteriotomy into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will be observed.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90-120 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Wound Closure: Ligate the CCA stump and close the cervical incision.
-
Post-operative Care: Administer post-operative analgesia and monitor the animal for recovery.
Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes the induction of arterial thrombosis in the rat carotid artery.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Ferric chloride (FeCl₃) solution (e.g., 50%)[8]
-
Filter paper strips
-
Doppler ultrasound probe for blood flow measurement
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature as described in Protocol 1.
-
Surgical Exposure: Expose the common carotid artery as described in Protocol 1.
-
Baseline Blood Flow: Place a Doppler probe on the artery to measure baseline blood flow.
-
Induction of Thrombosis: Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[8]
-
Thrombus Formation: Monitor blood flow continuously. A stable thrombus is indicated by a significant and sustained decrease in blood flow.
-
Drug Administration: Administer test compounds (TM5275, tPA, or co-administration) intravenously via the tail vein at a predetermined time relative to the induction of thrombosis.
-
Outcome Assessment: Monitor the time to vessel occlusion or the extent of reperfusion following thrombolytic therapy.
Protocol 3: Drug Formulation and Administration
TM5275 Sodium Formulation:
-
Oral Administration: Prepare a homogenous suspension of TM5275 in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. Administer via oral gavage.
-
Intravenous Administration: For intravenous injection, this compound can be dissolved in a vehicle suitable for parenteral administration. A common approach for preclinical studies is to use a co-solvent system, such as a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene glycol (PEG).[9] For example, a formulation could consist of 10% DMSO, 40% PEG300, and 50% sterile saline. The final concentration should be adjusted based on the desired dose and injection volume.
tPA Formulation and Administration:
-
Reconstitution: Reconstitute lyophilized alteplase (B1167726) (tPA) with sterile water for injection to a final concentration of 1 mg/mL.
-
Intravenous Administration: In preclinical rat models, tPA is typically administered intravenously via the tail vein. A common dosing regimen that mimics clinical practice is to give 10% of the total dose as a bolus over 1 minute, followed by an infusion of the remaining 90% over 60 minutes.[7][10] The total dose in rats often ranges from 5 to 10 mg/kg.[7][11]
Co-administration:
For co-administration studies, TM5275 can be administered either orally prior to the induction of ischemia/thrombosis or intravenously. The timing of administration should be carefully considered based on the pharmacokinetic profile of TM5275. tPA is administered intravenously following the onset of ischemia or thrombosis, as per the specific experimental design.
Protocol 4: Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 hours), euthanize the rat and carefully remove the brain.
-
Brain Slicing: Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.
-
TTC Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. The viable tissue will stain red, while the infarcted tissue will remain white.[12]
-
Image Acquisition: Scan or photograph the stained brain slices.
-
Infarct Volume Calculation: Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice. The total infarct volume can be calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema can be made using established formulas.[13]
Protocol 5: Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO using a standardized scoring system.
Garcia Neurological Score:
This is a composite scoring system that evaluates multiple aspects of neurological function.
-
Spontaneous Activity: (0-3)
-
Symmetry of Limb Movements: (0-3)
-
Forelimb Outstretching: (0-3)
-
Climbing and Grip Strength: (1-3)
-
Body Proprioception: (1-3)
-
Vibrissae Proprioception: (1-3)
A higher score indicates better neurological function.
Bederson Score:
This is a simpler scoring system for assessing major neurological deficits.
-
Grade 0: No observable deficit.
-
Grade 1: Forelimb flexion.
-
Grade 2: Decreased resistance to lateral push.
-
Grade 3: Unidirectional circling.
Protocol 6: Assessment of Bleeding Time
This protocol is used to evaluate the effect of the test compounds on hemostasis.
Materials:
-
Anesthetized rat
-
Scalpel or standardized tail-clipping device
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the rat.
-
Make a standardized transverse incision at a specific diameter of the tail (e.g., 3 mm from the tip).
-
Immediately start a stopwatch.
-
Gently blot the blood from the incision site with filter paper every 30 seconds, without touching the wound.
-
Stop the stopwatch when bleeding ceases and does not restart for at least 30 seconds. This is the bleeding time.
Mandatory Visualization
Caption: Signaling pathway of fibrinolysis and the mechanism of action of TM5275.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Tissue Plasminogen Activator (tPA) and Matrix Metalloproteinases in the Pathogenesis of Stroke: Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentalized actions of the plasminogen activator inhibitors, PAI-1 and Nsp in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolongation of rat tail bleeding time caused by oral doses of a thromboxane synthetase inhibitor which have little effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paradox of tPA in ischemic stroke: tPA knockdown following recanalization improves functional and histological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue plasminogen activator does not increase neuronal damage in rat models of global and focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage [frontiersin.org]
- 11. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose–response, therapeutic time-window and tPA-combinatorial efficacy of compound 21: A randomized, blinded preclinical trial in a rat model of thromboembolic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
Troubleshooting & Optimization
TM5275 sodium solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TM5275 sodium in DMSO and other solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in DMSO. What could be the issue?
A1: Difficulty dissolving this compound in DMSO can arise from several factors. The most common issue is the presence of moisture in the DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of this compound.[1][2]
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Proper Storage: Store DMSO in a dry, tightly sealed container.
-
Sonication/Heating: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly among suppliers, but it is generally high. For consistent results, it is recommended to prepare stock solutions at a concentration that is comfortably below the maximum reported solubility.
Q3: this compound is insoluble in water and ethanol. How can I prepare it for in vivo studies?
A3: While this compound is insoluble in aqueous solutions and ethanol, it can be formulated for in vivo administration using a co-solvent system.[1][3] These formulations typically use a small amount of a DMSO stock solution, which is then mixed with other vehicles like PEG300, Tween-80, saline, or corn oil.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and vehicle formulations as reported by different suppliers.
| Solvent/Vehicle System | Reported Solubility | Supplier/Source | Notes |
| DMSO | 100 mg/mL (~183.83 mM) | Selleck Chemicals | Emphasizes using fresh DMSO as moisture can reduce solubility.[1] |
| DMSO | 62.5 mg/mL (~114.90 mM) | MedchemExpress | Recommends using newly opened DMSO and notes that sonication may be needed.[2] |
| DMSO | Soluble to 100 mM | R&D Systems | |
| DMSO | 20 mg/mL | Cayman Chemical | |
| Water | Insoluble | Selleck Chemicals | |
| Ethanol | Insoluble | Selleck Chemicals | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~4.60 mM) | MedchemExpress | This formulation results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~4.60 mM) | MedchemExpress | This formulation results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~4.60 mM) | MedchemExpress | |
| DMF | 33 mg/mL | Cayman Chemical | |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution thoroughly.
-
If full dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is for a final concentration of ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final solution should be clear. This formulation should be used immediately for optimal results.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
potential off-target effects of TM5275 sodium in cell culture
Welcome to the technical support center for TM5275 sodium. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Q2: Does TM5275 exhibit off-target activity against other proteases?
Q3: Can this compound affect cell viability in culture?
Q4: What is the mechanism of TM5275-induced cytotoxicity?
A4: The observed decrease in cell viability in susceptible cancer cell lines is primarily due to the induction of intrinsic apoptosis.[1][3]
Q5: Are there any known off-target effects of TM5275 on cellular signaling pathways?
A5: TM5275 has been shown to inhibit the phosphorylation of AKT that is stimulated by transforming growth factor-beta 1 (TGF-β1).[4] Notably, it does not appear to affect the phosphorylation of ERK1/2 and SMAD2/3 in the same pathway.[4]
Q6: Has TM5275 been screened against a broad panel of kinases or other off-target panels?
A6: Publicly available literature does not contain evidence of broad-scale off-target screening for TM5275, such as kinase panel screening or comprehensive in vitro safety pharmacology profiling. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects, especially when using high concentrations or in sensitive systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cell death in culture. | The concentration of TM5275 is too high for the specific cell line, leading to cytotoxic off-target effects. | Perform a dose-response curve to determine the IC50 value for your cell line. Use the lowest concentration that effectively inhibits PAI-1. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or seeding density. Inconsistent preparation of TM5275 stock solution. | Standardize cell culture conditions. Ensure cells are in the logarithmic growth phase. Prepare fresh dilutions of TM5275 from a validated stock solution for each experiment. |
| No effect on PAI-1 activity. | The concentration of TM5275 is too low. The compound has degraded. | Increase the concentration of TM5275. Verify the activity of your TM5275 stock. Prepare fresh stock solutions. |
| Observed changes in AKT phosphorylation unrelated to PAI-1 inhibition. | This may be a direct off-target effect of TM5275 on the PI3K/AKT pathway. | Acknowledge this potential off-target effect in your experimental design and data interpretation. If studying AKT signaling is not the primary goal, this may not impact your conclusions regarding PAI-1. If it is, consider using a different PAI-1 inhibitor or a complementary approach to confirm your findings. |
Quantitative Data Summary
Table 1: IC50 Values of TM5275 in Various Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of TM5275, indicating its effect on cell viability after a 72-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HT1080 | Fibrosarcoma | ~25 |
| HCT116 | Colorectal Cancer | ~30 |
| Daoy | Medulloblastoma | ~10 |
| MDA-MB-231 | Breast Cancer | ~40 |
| Jurkat | T-cell Leukemia | ~60 |
Data compiled from publicly available research.[1][2]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for identifying and quantifying apoptotic cells by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TM5275 at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][6]
Protocol 3: Western Blot Analysis of AKT Phosphorylation
This protocol is for detecting changes in the phosphorylation status of AKT.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-AKT and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with TM5275 and a stimulant (e.g., TGF-β1) as required. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total AKT to normalize for protein loading.
Visualizations
Caption: Experimental workflow for assessing TM5275 cytotoxicity.
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
troubleshooting inconsistent results in TM5275 experiments
Welcome to the technical support center for TM5275 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide answers to frequently asked questions (FAQs) to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Stability
Question 1: I'm observing precipitation or inconsistent results with my TM5275 solutions. How should I properly handle and store the compound?
Answer: Inconsistent results can often be traced back to issues with compound solubility and stability. TM5275 has specific solubility characteristics that must be considered.
Troubleshooting Steps:
-
Solvent Selection: TM5275 is soluble in DMSO. For cell culture experiments, ensure the final DMSO concentration is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable solvent like DMSO. It is crucial to warm the solution gently and vortex thoroughly to ensure the compound is fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Data Summary: TM5275 Solubility and Storage
| Parameter | Recommendation |
| Primary Solvent | DMSO |
| Storage Temperature | -20°C or -80°C (stock solutions) |
| Freeze-Thaw Cycles | Minimize by aliquoting |
| Light Exposure | Store in amber vials or protect from light |
Question 2: My TM5275 appears to be degrading, leading to a loss of activity. How can I assess and prevent this?
Answer: Degradation of small molecule inhibitors is a common cause of inconsistent experimental outcomes.
Troubleshooting Steps:
-
Visual Inspection: Discard any solutions that appear discolored or contain precipitates.
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
pH Considerations: The stability of TM5275 in aqueous solutions may be pH-dependent. Ensure the pH of your experimental buffer is within a stable range.
-
Avoid Contaminants: Use high-purity solvents and sterile techniques to avoid contamination that could contribute to compound degradation.
Section 2: Inconsistent PAI-1 Inhibition and IC50 Values
Answer: The half-maximal inhibitory concentration (IC50) can be influenced by various experimental parameters. The reported IC50 for TM5275's inhibition of PAI-1 is approximately 6.95 µM.[1] Variations from this value can arise from several factors.
Troubleshooting Steps:
-
Assay Format: Different assay formats (e.g., chromogenic, ELISA-based) can yield different IC50 values. Ensure your assay is well-validated.
Data Summary: Reported IC50 Values for TM5275
| Context | Cell Line / Assay | Reported IC50 |
| PAI-1 Inhibition | tPA-dependent hydrolysis | ~6.95 µM[1][3] |
| Cell Viability | HT1080 | 9.7 - 60.3 µM[3] |
| Cell Viability | HCT116 | 9.7 - 60.3 µM[3] |
Answer: Batch-to-batch variability can be a concern with small molecule inhibitors.
Troubleshooting Steps:
-
Certificate of Analysis: Always review the certificate of analysis for each new batch to confirm its purity and identity.
-
Proper Storage: Ensure that all batches have been stored correctly according to the manufacturer's recommendations to prevent degradation.
Section 3: Inconsistent Cell-Based Assay Results
Question 5: I am observing inconsistent effects of TM5275 on cell viability and proliferation in my cell-based assays.
Answer: Inconsistent results in cell-based assays can stem from a variety of sources, including off-target effects and experimental variability.
Troubleshooting Steps:
-
Cell Line Specificity: The effect of TM5275 on cell viability can be cell-line dependent.[3] Ensure you are using an appropriate concentration for your specific cell line, which should be determined through a dose-response experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, cell density, and passage number. Changes in these conditions can alter cellular responses to TM5275.
-
Controls: Always include appropriate controls, such as a vehicle-only (e.g., DMSO) control, to ensure that the observed effects are due to TM5275 and not the solvent.
Experimental Workflow for Troubleshooting Inconsistent Cell-Based Assay Results
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with TM5275.
Experimental Protocols
Protocol 1: PAI-1 Activity Assay (Chromogenic)
-
Reagents and Materials:
-
Recombinant human tPA
-
Chromogenic tPA substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)
-
TM5275 stock solution (in DMSO)
-
96-well microplate
-
Procedure:
-
Prepare serial dilutions of TM5275 in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add a fixed concentration of tPA to each well to initiate the reaction.
-
Immediately add the chromogenic tPA substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of TM5275.
-
Plot the rate of reaction against the log of the TM5275 concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT or similar)
This protocol outlines a general procedure for assessing the effects of TM5275 on cell viability.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TM5275 stock solution (in DMSO)
-
MTT reagent (or other viability reagent)
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TM5275 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the TM5275 dilutions and a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the TM5275 concentration to determine the IC50 value for cell viability.
-
Visualizations
TM5275 Mechanism of Action in the PAI-1 Signaling Pathway
Logical Flow for Diagnosing Inconsistent IC50 Values
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TM5275 Sodium Precipitation in Media
For researchers, scientists, and drug development professionals utilizing TM5275, ensuring its solubility in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating TM5275 sodium precipitation.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what are its solubility properties?
Q2: Why is my TM5275 precipitating in the cell culture medium?
Precipitation of TM5275 in your cell culture medium can occur for several reasons:
-
Exceeding Solubility Limit: When a concentrated stock solution of TM5275 (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the concentration may exceed its solubility limit, causing it to "crash out" of solution.
-
Media Composition: Components within the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with TM5275 and reduce its solubility.[3]
-
pH and Temperature Shifts: Changes in the pH or temperature of the medium can alter the ionization state and solubility of TM5275. Storing media at cooler temperatures can decrease the solubility of many compounds.
-
High Final Concentration: Using a high final working concentration of TM5275 increases the risk of precipitation.
Q3: At what concentrations is TM5275 typically used in cell culture?
In published research, TM5275 has been used in cell culture experiments at concentrations ranging from 20 µM to 100 µM.[2][4] However, it is important to note that cell viability may be affected at higher concentrations (e.g., 70-100 µM) with prolonged exposure. Researchers should determine the optimal, non-toxic concentration for their specific cell line and experimental duration.
Q4: Can the type of cell culture medium affect TM5275 solubility?
Yes, the specific formulation of your cell culture medium (e.g., DMEM, RPMI-1640) can influence the solubility of TM5275. The presence and concentration of various salts, amino acids, and other components can impact the overall solvating capacity of the medium for a hydrophobic compound like TM5275.
Troubleshooting Guide for TM5275 Precipitation
If you observe precipitation after adding TM5275 to your media, follow these steps to diagnose and resolve the issue.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing TM5275 precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM TM5275 Stock Solution in DMSO
-
Materials:
-
This compound salt powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the TM5275 vial to equilibrate to room temperature before opening.
-
Weigh the required amount of TM5275 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 5.44 mg of TM5275 (Molecular Weight: 543.97 g/mol ), add 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of TM5275 Stock Solution into Cell Culture Media
-
Materials:
-
10 mM TM5275 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM TM5275 stock solution at room temperature.
-
Warm the cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the stock solution in pre-warmed medium. It is recommended to perform an intermediate dilution step in a small volume of medium before adding to the final culture volume.
-
Add the diluted TM5275 to the final volume of cell culture medium dropwise while gently swirling the flask or plate to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation immediately after addition and before placing it in the incubator.
-
Data Presentation
Table 1: Solubility of TM5275 in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL (183.8 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMF | 33 mg/mL | - |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | Demonstrates low aqueous solubility. |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Not quantitatively determined | Solubility is expected to be low and influenced by media components and serum. An empirical determination of the working concentration is recommended. |
DOT Script for Logical Relationships in Precipitation
Caption: Key factors contributing to the precipitation of TM5275 in media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing TM5275 Sodium Variability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TM5275 in animal studies. The following information is intended to help address potential issues related to sodium variability observed during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with TM5275, leading to variability in serum sodium levels.
Question 1: We are observing significant inter-animal variability in serum sodium levels in our TM5275 treatment group. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in serum sodium can stem from multiple sources, ranging from the compound's mechanism of action to experimental procedures. Here’s a step-by-step guide to help you identify the potential cause:
Troubleshooting Steps:
-
Monitor Blood Pressure and Heart Rate: Alongside serum sodium, monitor cardiovascular parameters. Significant changes may indicate a strong effect on the RAAS.
-
Measure Aldosterone (B195564) Levels: If significant sodium variability persists, consider measuring plasma aldosterone levels to directly assess the impact on this key hormone.
-
Standardize Diet: Ensure all animals are on a standardized diet with a controlled sodium content. High-salt diets can exacerbate the effects of RAAS modulation.
Potential Cause 2: Dehydration or Stress
Animal stress during handling and procedures can lead to physiological changes, including altered water intake and release of stress hormones that can influence sodium levels.
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures before the start of the study.
-
Refine Dosing Technique: If using oral gavage, ensure technicians are proficient to minimize stress. For long-term studies, administration in drinking water may reduce handling stress.
-
Monitor Water Intake: Quantify daily water consumption for each animal to identify any significant deviations between groups.
Potential Cause 3: Inconsistent Dosing or Formulation Issues
Inaccurate dosing or a non-homogenous formulation can lead to variable drug exposure and, consequently, variable physiological responses.
Troubleshooting Steps:
-
Vehicle Preparation: Ensure the vehicle (e.g., 0.5% Carboxymethylcellulose) is prepared consistently.
-
Homogenize Suspension: TM5275 is often administered as a suspension. Vortex the suspension thoroughly before each gavage to ensure a uniform dose.
-
Dose Volume Accuracy: Use calibrated pipettes or syringes to ensure accurate dose volumes for each animal based on their most recent body weight.
Potential Cause 4: Blood Collection and Sample Handling
The method of blood collection and subsequent handling can introduce variability in electrolyte measurements.
Troubleshooting Steps:
-
Consistent Blood Collection Site: Use the same blood collection site (e.g., saphenous vein, submandibular vein) for all animals.
-
Minimize Hemolysis: Hemolysis can interfere with sodium measurement. Use appropriate needle gauges and gentle aspiration techniques. Avoid vigorous shaking of blood tubes.
-
Prompt Sample Processing: Process blood samples promptly to separate serum and prevent electrolyte shifts.
Question 2: We have observed a consistent, but unexpected, decrease in serum sodium in animals treated with TM5275. Is this a known effect?
Answer:
Investigative Steps:
-
Confirm the Finding: Repeat the experiment with a larger cohort of animals to confirm the statistical significance of the observation.
-
Dose-Response Relationship: If possible, include multiple dose levels of TM5275 to determine if the effect on sodium is dose-dependent.
-
Urinary Sodium Excretion: Measure 24-hour urinary sodium excretion. A significant increase in the TM5275-treated group would support the hypothesis of renal sodium wasting.
-
Evaluate Renal Function: Assess standard renal function markers (e.g., creatinine, BUN) to rule out any overt nephrotoxicity, although TM5275 is reported to have low toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TM5275?
Q3: What is a suitable vehicle for oral administration of TM5275 in rodents?
A3: A common vehicle for oral gavage of TM5275 in rats and mice is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water or saline.[7] For administration in drinking water, TM5275 can be dissolved directly in the water.
Q4: Are there known sex differences in response to TM5275 or in baseline sodium levels in rodents?
A4: While the available literature on TM5275 does not specifically highlight sex-dependent differences in its efficacy or side effects, it is a critical factor to consider in experimental design. Baseline serum sodium levels can differ between male and female rats and mice. It is advisable to include both sexes in studies and analyze the data accordingly.
Q5: What are the typical dosages of TM5275 used in rat and mouse models?
A5: Dosages of TM5275 can vary depending on the animal model and the intended therapeutic effect. In rat thrombosis models, oral doses of 10 and 50 mg/kg have been shown to be effective.[1][7] In a mouse model of intestinal fibrosis, oral administration of 50 mg/kg of TM5275 was effective in reducing collagen deposition.[8]
Data Presentation
Table 1: Reference Serum Sodium Ranges in Common Rodent Strains
| Species | Strain | Sex | Age | Sodium (mmol/L) |
| Rat | Sprague-Dawley | Male | 9 weeks | 140.8 - 146.2 |
| Rat | Sprague-Dawley | Female | 9 weeks | 141.5 - 146.9 |
| Mouse | C57BL/6J | Male | 90-135 days | 147 - 155 |
| Mouse | C57BL/6J | Female | 90-135 days | 148 - 155 |
Data compiled from multiple sources. Ranges represent the 2.5th and 97.5th percentiles or mean ± 2 SD. Always refer to your institution's historical control data.
Table 2: Summary of TM5275 Pharmacokinetics in Rodents
| Species | Dose (oral) | Cmax | Tmax |
| Rat | 10 mg/kg | 17.5 ± 5.2 µM | ~1 hour |
| Mouse | 50 mg/kg | Not Reported | Not Reported |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.[1]
Experimental Protocols
Protocol 1: Carrageenan-Induced Tail Thrombosis Model in Rats
This model is used to evaluate the antithrombotic efficacy of compounds like TM5275.
Materials:
-
Male Wistar rats (200-250 g)
-
TM5275
-
Vehicle (0.5% Carboxymethylcellulose in sterile saline)
-
Kappa-carrageenan (1 mg/kg)
-
Anesthesia (e.g., isoflurane)
-
Gavage needles
-
Syringes and needles for intravenous injection
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Dosing: Administer TM5275 (e.g., 10 or 50 mg/kg) or vehicle orally by gavage 60-90 minutes before carrageenan injection.
-
Anesthesia: Anesthetize the rats.
-
Thrombosis Induction: Inject kappa-carrageenan (1 mg/kg) intravenously via the tail vein.
-
Observation: Observe the tail for signs of thrombosis (e.g., discoloration, swelling) over a period of 24-48 hours.
-
Scoring: Score the extent of thrombosis based on a predefined scale.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This model is used to assess the anti-fibrotic potential of TM5275.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
TM5275
-
Vehicle (0.5% Carboxymethylcellulose in sterile saline)
-
Bleomycin sulfate (B86663) (1-5 mg/kg)
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Fibrosis Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin.
-
Treatment: Begin daily oral gavage of TM5275 (e.g., 50 mg/kg) or vehicle on a specified day post-bleomycin administration (e.g., day 7 or 14).
-
Monitoring: Monitor body weight and clinical signs throughout the study.
-
Endpoint: Euthanize mice at a predetermined time point (e.g., day 21 or 28).
-
Analysis: Harvest lungs for histological analysis (e.g., Masson's trichrome staining) and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).
Visualizations
References
- 1. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insights.envigo.com [insights.envigo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: TM5275 In Vitro PAI-1 Inhibition Assays
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TM5275?
Q2: My in vitro IC50 value for TM5275 is higher than reported in the literature. Why could this be?
Q3: How do serum proteins affect the in vitro activity of TM5275?
A3: Serum proteins, particularly albumin, can bind to small molecules like TM5275, reducing their effective concentration in in vitro assays.[4][5] This "serum shift" results in a rightward shift of the dose-response curve and an apparent increase in the IC50 value. The extent of this effect depends on the concentration of serum proteins and the binding affinity of TM5275 for these proteins. It is the unbound fraction of the drug that is pharmacologically active.[6]
Q4: How can I minimize the impact of serum proteins in my experiments?
A4: To minimize the impact of serum proteins, you can:
-
Determine the protein binding percentage: Conduct an equilibrium dialysis or ultrafiltration experiment to quantify the fraction of TM5275 bound to serum proteins under your assay conditions.
-
Maintain consistent serum concentrations: If your experimental design requires the presence of serum, ensure that the concentration is consistent across all experiments to allow for comparable results.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in TM5275 IC50 values between experiments | Inconsistent serum protein concentration in the assay buffer. | 1. Standardize the source and concentration of serum or BSA in your assay buffer.2. If possible, switch to a serum-free buffer.3. Measure the protein concentration in your buffer for each experiment. |
| Lower than expected potency of TM5275 (High IC50) | High serum protein concentration leading to significant drug sequestration. | 1. Reduce the concentration of serum or BSA in your assay.2. Perform a serum shift assay to quantify the impact of protein binding on the IC50.3. Use a correction factor based on the unbound fraction of TM5275 if the protein binding is known. |
| Precipitation of TM5275 in the assay well | Poor solubility of TM5275 in the assay buffer, which can be exacerbated by interactions with proteins. | 1. Check the recommended solvent for TM5275 and ensure the final concentration of the solvent in the assay is not causing precipitation.2. Visually inspect the wells for precipitation after adding the compound.3. Consider using a buffer with a small amount of non-ionic detergent (e.g., Tween-20) to improve solubility. |
Quantitative Data
Table 1: Reported In Vitro Potency of TM5275
| Parameter | Value | Conditions | Reference |
| IC50 | 6.95 µM | PAI-1 Inhibition Assay | [1] |
Table 2: Illustrative Example of Serum Shift on TM5275 IC50
This table presents hypothetical data to illustrate the expected impact of serum proteins on the in vitro potency of a small molecule inhibitor like TM5275.
| Serum Concentration in Assay | Apparent IC50 (µM) | Fold Shift |
| 0% | 7.0 | 1.0 |
| 2% Fetal Bovine Serum | 15.4 | 2.2 |
| 10% Fetal Bovine Serum | 42.0 | 6.0 |
| 50% Human Serum | 105.0 | 15.0 |
Experimental Protocols
Protocol 1: PAI-1 Activity Assay (Chromogenic)
-
Reagents and Materials:
-
Human urokinase (uPA) or tissue plasminogen activator (tPA)
-
Chromogenic plasmin substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
TM5275 stock solution (in DMSO)
-
96-well microplate
-
Procedure:
-
Prepare serial dilutions of TM5275 in the assay buffer.
-
In a 96-well plate, add 20 µL of the TM5275 dilutions or vehicle control.
-
Add 20 µL of uPA or tPA to each well and incubate for a further 10 minutes at room temperature.
-
Add 20 µL of the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 30 minutes.
-
Calculate the percent inhibition for each TM5275 concentration and determine the IC50 value by non-linear regression.
-
Protocol 2: Serum Shift Assay
This protocol is designed to assess the impact of serum proteins on the potency of TM5275.
-
Reagents and Materials:
-
All reagents from Protocol 1
-
Fetal Bovine Serum (FBS) or Human Serum
-
-
Procedure:
-
Prepare four sets of assay buffers containing 0%, 2%, 10%, and 50% serum.
-
For each serum concentration, prepare a serial dilution of TM5275.
-
Determine the IC50 value for TM5275 in each serum concentration.
-
Calculate the fold shift in IC50 relative to the 0% serum condition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin as a drug: its biological effects beyond volume expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling TM5275 sodium
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of TM5275 sodium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations are as follows:
-
Solid Form: Store at 4°C, sealed away from moisture.[2]
-
In Solvent:
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is important to use fresh DMSO as it can be hygroscopic, and the presence of moisture can reduce the solubility of this compound.[3] For example, a 100 mg/mL stock solution in DMSO can be prepared.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solution or cell culture media. | - The aqueous solubility of this compound is low. - The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. - The compound may have crashed out of solution upon dilution of the concentrated stock. | - First, dissolve this compound in an appropriate organic solvent like DMSO to create a concentrated stock solution before diluting it in your aqueous buffer or cell culture medium. - Visually inspect for any precipitates after dilution. - If precipitation occurs, gentle warming or sonication may help to redissolve the compound. - For in vivo preparations, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[3] |
| Inconsistent or unexpected results in cell-based assays. | - Cell Seeding Density: Inconsistent cell numbers can lead to variability in results. - Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other media components. - Incubation Times: Variations in incubation times can affect the cellular response. - Reagent Quality: Degradation of this compound or other reagents can lead to inconsistent results. | - Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. - To mitigate edge effects, avoid using the outermost wells of the microplate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. - Ensure that all plates are incubated for the exact same duration. - Use high-purity this compound and ensure all other reagents are within their expiration dates. Prepare fresh dilutions of this compound for each experiment. |
| High levels of cell death observed after treatment. | - Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. |
Data Presentation
While specific quantitative data on the stability of this compound under varying pH and temperature conditions in aqueous solutions is not extensively available in publicly accessible literature, the following tables provide a summary of its key properties and recommended storage conditions. Researchers are advised to perform their own stability assessments for their specific experimental setups.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ |
| Molecular Weight | 543.97 g/mol |
| Appearance | White to off-white solid |
| IC₅₀ for PAI-1 | 6.95 μM |
Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Sealed, away from moisture |
| In Solvent | -80°C | Up to 6 months | Sealed, away from moisture |
| In Solvent | -20°C | Up to 1 month | Sealed, away from moisture |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Add solubilization solution to each well to dissolve the formazan crystals. . Read the absorbance at the appropriate wavelength using a microplate reader.
-
Mandatory Visualizations
Caption: A typical experimental workflow for using TM5275 in cell-based assays.
References
Technical Support Center: Overcoming Resistance to TM5275 in Cancer Cells
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its primary mechanism of action in cancer?
-
Anti-Angiogenic Activity: TM5275 can inhibit the branching of endothelial cells, a key process in the formation of new blood vessels that supply tumors.[1]
Q2: In which cancer cell lines has TM5275 shown efficacy?
TM5275 has demonstrated the ability to decrease cell viability in several human cancer cell lines, including ovarian cancer cells.[1][2] Studies have shown IC50 values ranging from 9.7 to 60.3 μM in various cancer cell lines.[1]
Q3: What are the known limitations of TM5275 as a monotherapy in vivo?
Troubleshooting Guide: Resistance to TM5275
Problem: Cancer cells are showing reduced sensitivity or acquired resistance to TM5275 treatment.
Below are potential causes and experimental approaches to investigate and overcome resistance.
Potential Cause 1: Alterations in the PAI-1 Target
Troubleshooting Steps:
Potential Cause 2: Increased Drug Efflux
A common mechanism of multidrug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[4][5]
Troubleshooting Steps:
-
Profile ABC Transporter Expression: Use qRT-PCR or Western blotting to analyze the expression of common drug efflux pumps such as MDR1 (P-glycoprotein), MRP1, and BCRP in sensitive and resistant cells.[4]
-
Co-treatment with Efflux Pump Inhibitors: If increased expression of a particular transporter is identified, consider co-treating the resistant cells with TM5275 and a known inhibitor of that transporter (e.g., verapamil (B1683045) for MDR1) to see if sensitivity is restored.
Potential Cause 3: Activation of Compensatory Signaling Pathways
Troubleshooting Steps:
-
Phospho-proteomic Profiling: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells treated with TM5275. This can reveal upregulated survival pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Targeted Inhibition of Compensatory Pathways: If a compensatory pathway is identified, consider combination therapy with an inhibitor of that pathway. For example, if the PI3K/Akt pathway is hyperactivated, combining TM5275 with a PI3K inhibitor could be effective.
Potential Cause 4: Alterations in Apoptotic Machinery
Since TM5275 induces apoptosis, resistance could arise from defects in the apoptotic signaling cascade.[1][3]
Troubleshooting Steps:
-
Assess Expression of Apoptosis-Related Proteins: Use Western blotting to check the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in sensitive and resistant cells.[3]
-
Evaluate Caspase Activity: Measure the activity of key executioner caspases, like caspase-3 and caspase-7, in response to TM5275 treatment in both cell lines.[1]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| IC50 of TM5275 | Various human cancer cell lines | 9.7 to 60.3 μM | [1] |
| Induction of Apoptosis (Caspase 3/7 Activity) | HT1080 and HCT116 cells | 3-fold and 5-fold increase, respectively | [1] |
| Inhibition of Cell Proliferation (BrdU incorporation) | HT1080 and HCT116 cells | Significant decrease in BrdU positive cells | [1] |
| In vivo Oral Administration of TM5441 (related compound) | HT1080 and HCT116 xenografts | 20 mg/kg daily | [1] |
| Peak Plasma Concentration of TM5441 | Mice | 11.4 μM (1 hour post-administration) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TM5275 (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-Glo 3/7 Assay (Apoptosis Assay)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with TM5275 as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number (e.g., using a parallel plate with a CellTiter-Glo assay) and express the results as a fold change relative to the vehicle control.
Endothelial Tube Formation Assay (Angiogenesis Assay)
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with different concentrations of TM5275.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: Workflow for investigating and overcoming TM5275 resistance.
Caption: Logical flow for troubleshooting TM5275 resistance.
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TM5275 Sodium and Other Small Molecule PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition
Comparative Performance of Small Molecule PAI-1 Inhibitors
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Assay | Selectivity | Reference(s) |
| TM5275 sodium | PAI-1 | 6.95 μM | Chromogenic Assay | Selective for PAI-1; does not interfere with other serpin/serine protease systems up to 100 μM. | [2] |
| Tiplaxtinin (B1681322) (PAI-039) | PAI-1 | 2.7 μM | Antibody-based assay | Selective for PAI-1. | [3][4] |
| TM5441 | PAI-1 | 13.9 - 51.1 μM | Cell viability assays in various cancer cell lines | Induces intrinsic apoptosis in several human cancer cell lines. | [5] |
| MDI-2517 | PAI-1 | Superior to tiplaxtinin at a 10-fold lower dose in a mouse model of systemic sclerosis. | In vivo efficacy in a mouse model of SSc | More potent activity against PAI-1 and improved pharmacokinetic properties compared to MDI-2268. | [6][7] |
| ZK4044 | PAI-1 | 644 ± 255 nM (uPA/PAI-1 assay); 100 ± 90 nM (tPA-mediated clot lysis assay) | Chromogenic substrate-based uPA/PAI-1 assay and tPA-mediated clot lysis assay | Specific for PAI-1; no detectable activity against antithrombin III, α1-antitrypsin, and α2-antiplasmin. | [8] |
Preclinical Efficacy in Thrombosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| TM5275 | Rat arteriovenous shunt model | 10 and 50 mg/kg, p.o. | Significantly reduced thrombus weight. | [9] |
| Tiplaxtinin (PAI-039) | Rat carotid artery thrombosis model | 1 mg/kg, p.o. | Increased time to occlusion and prevented carotid blood flow reduction. | [3] |
| Tiplaxtinin (PAI-039) | Rat vena cava thrombosis model | 3, 10, and 30 mg/kg, p.o. | Significantly reduced thrombus weight. | [10] |
Preclinical Efficacy in Fibrosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| TM5275 | TNBS-induced intestinal fibrosis in mice | 50 mg/kg/day, p.o. | Decreased collagen deposition and upregulated MMP-9. | [11] |
| MDI-2517 | Bleomycin-induced lung fibrosis in mice | Oral gavage | Significantly attenuated lung scarring, even when administered at later stages of fibrosis. | [7] |
Preclinical Efficacy in Cancer Models
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| TM5441 | HT1080 and HCT116 xenografts in mice | 20 mg/kg/day, p.o. | Increased tumor cell apoptosis and had a disruptive effect on tumor vasculature. | [5] |
| Tiplaxtinin (PAI-039) | T24 and HeLa xenografts in athymic mice | 1 mg/kg, p.o. | Reduced tumor xenograft growth, associated with reduced tumor angiogenesis, reduced cellular proliferation, and increased apoptosis. | [4] |
Signaling Pathways in PAI-1-Mediated Pathology
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Procedure:
-
A fixed concentration of a plasminogen activator (e.g., tPA or uPA) is added to the mixture, and the incubation continues for another set period (e.g., 30 minutes).
-
A chromogenic substrate for the plasminogen activator is added.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.
-
The rate of substrate hydrolysis is calculated and compared to a control without the inhibitor.
Rat Arteriovenous (AV) Shunt Thrombosis Model
Procedure:
-
Male rats (e.g., Wistar) are anesthetized.
-
An extracorporeal shunt is created by cannulating the carotid artery and the contralateral jugular vein with polyethylene (B3416737) tubing.
-
A silk thread is placed inside a section of the tubing to provide a thrombogenic surface.
-
The test compound (e.g., TM5275) or vehicle is administered orally at various doses prior to the initiation of blood flow through the shunt.
-
Blood is allowed to circulate through the shunt for a specific duration (e.g., 30 minutes).
-
After the circulation period, the silk thread with the formed thrombus is removed and its wet weight is measured.
-
The antithrombotic effect is determined by comparing the thrombus weight in the treated groups to the vehicle control group.[9]
Bleomycin-Induced Lung Fibrosis Model
Procedure:
-
Mice (e.g., C57BL/6) are anesthetized.
-
A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
The treatment is continued for a defined period (e.g., daily for 1-2 weeks).
-
At the end of the treatment period, the animals are euthanized, and their lungs are harvested.
-
Lung fibrosis is assessed by histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of lung collagen content (e.g., Sircol assay).
-
The anti-fibrotic effect is evaluated by comparing the extent of fibrosis in the treated groups to the vehicle control group.[7]
Tumor Xenograft Model
Procedure:
-
Immunocompromised mice (e.g., athymic nude mice) are used.
-
Human cancer cells (e.g., HT1080 fibrosarcoma or HCT116 colon carcinoma) are subcutaneously injected into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor effect is determined by comparing the tumor growth rate and final tumor weight in the treated groups to the control group. Immunohistochemical analysis of the tumors can also be performed to assess apoptosis and angiogenesis.[5]
Conclusion
References
- 1. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAI-1 inhibitor MDI-2517 shows superior preclinical efficacy in systemic sclerosis models | BioWorld [bioworld.com]
- 7. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a small molecule PAI-1 inhibitor, ZK4044 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of PAI-1 Inhibitors TM5275 and TM5441
Quantitative Data Summary
The following tables summarize the in vivo efficacy of TM5275 and TM5441 in various preclinical models as reported in the cited literature.
Table 1: In Vivo Efficacy of TM5275
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Hepatic Fibrosis | Fischer 344 Rats (CDAA diet-induced) | Not specified | Markedly ameliorated the development of hepatic fibrosis and suppressed the proliferation of activated hepatic stellate cells (HSCs). Reduced hepatic expression of Tgfb1 and Col1a1. | [1] |
| Hepatic Fibrosis | Otsuka Long-Evans Tokushima Fatty Rats (Porcine serum-induced) | Not specified | Significantly attenuated the development of hepatic fibrosis. | [1] |
| Intestinal Fibrosis | Mice (TNBS-induced colitis) | 50 mg/kg, oral administration | Decreased TNBS-induced collagen deposition. | [2] |
| Renal Injury | Rats (Anti-Thy-1-induced nephritis) | Not specified | Significantly decreased macrophage accumulation and ameliorated the progression of renal injury. | [3] |
Table 2: In Vivo Efficacy of TM5441
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Cancer (Fibrosarcoma & Colon Carcinoma) | Mice (HT1080 & HCT116 xenografts) | 20 mg/kg/day, oral administration | Increased tumor cell apoptosis and had a significant disruptive effect on tumor vasculature. A trend towards slower tumor growth was observed, though not statistically significant. | [4][5] |
| Hypertension & Vascular Senescence | Mice (L-NAME-induced) | Not specified | Attenuated the development of hypertension and cardiac hypertrophy. Reduced periaortic fibrosis by 34%. | [6][7] |
| Chronic Obstructive Pulmonary Disease (COPD) | Mice (Cigarette smoke-induced) | Not specified | Significantly ameliorated emphysema and airway inflammation. Reduced systemic PAI-1 activity. | [8] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Mice (High-fat diet-induced) | Not specified | Early and delayed treatment decreased hepatic steatosis. Early treatment prevented the progression of hepatic inflammation and fibrosis. | [9] |
Signaling Pathways and Mechanisms of Action
TM5275: Targeting TGF-β-mediated Fibrosis
TM5441: Inducing Apoptosis and Disrupting Angiogenesis in Cancer
In cancer models, TM5441 has demonstrated anti-tumorigenic and anti-angiogenic properties. It induces intrinsic apoptosis in cancer cells, as evidenced by increased caspase-3/7 activity.[4][5] Furthermore, TM5441 disrupts tumor vasculature, suggesting an inhibitory effect on angiogenesis.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies for TM5275 and TM5441.
TM5275 in a Rat Model of Hepatic Fibrosis[1]
-
Animal Model: Fischer 344 rats.
-
Induction of Fibrosis: Rats were fed a choline-deficient, L-amino acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and severe hepatic fibrosis. A control group received a choline-supplemented, L-amino acid-defined (CSAA) diet.
-
Treatment: TM5275 was orally administered to the CDAA-fed rats. The vehicle was administered to the control group. The exact dosage and frequency were not specified in the abstract.
-
Assessment:
-
Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius-Red to assess steatosis and collagen deposition, respectively.
-
Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) was performed to identify activated hepatic stellate cells.
-
Gene Expression Analysis: Hepatic expression of profibrogenic genes, including Tgfb1 and Col1a1, was measured.
-
Protein Analysis: Hepatic levels of TGF-β1 and total collagen were quantified.
-
TM5441 in a Mouse Xenograft Model of Cancer[4][5]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Human fibrosarcoma (HT1080) or colon carcinoma (HCT116) cells were xenotransplanted into the mice.
-
Treatment: Once tumors were established, mice received daily oral administration of TM5441 at a dose of 20 mg/kg.
-
Assessment:
-
Tumor Growth: Tumor volume was measured regularly.
-
Survival: The survival of the tumor-bearing mice was monitored.
-
Apoptosis: Tumor sections were analyzed for markers of apoptosis.
-
Vasculature: The tumor vasculature was examined to assess for any disruptive effects.
-
-
Pharmacokinetics: Plasma concentrations of TM5441 were measured at various time points after oral administration to determine its pharmacokinetic profile.
Experimental Workflow Visualization
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
A Comparative Analysis of TM5275 and Tiplaxtinin (PAI-039) in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the Fibrinolytic System
Comparative Efficacy in Thrombosis Models
The following tables summarize the quantitative data from various preclinical thrombosis models for both TM5275 and tiplaxtinin.
Arterial Thrombosis Models
| Compound | Model | Species | Dose | Key Findings | Reference |
| TM5275 | Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | 3 mg/kg (oral) | Equivalent antithrombotic effect to clopidogrel (B1663587) (3 mg/kg). | [1] |
| Tiplaxtinin (PAI-039) | Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | 1.0 mg/kg (oral) | Increased time to occlusion from 18.2 min (control) to 46.1 min; prevented occlusion in 68% of animals. | [6] |
| Tiplaxtinin (PAI-039) | Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | 1 mg/kg (oral) | Increased time to occlusion from 11 min (control) to over 50 min; reduced carotid blood flow by ~50% compared to 100% in controls. | [7] |
Venous Thrombosis Models
| Compound | Model | Species | Dose | Key Findings | Reference |
| TM5275 | Arteriovenous Shunt Thrombosis | Rat | 10 mg/kg (oral) | Reduced blood clot weight to 60.9 mg from 72.5 mg (vehicle). | [2] |
| TM5275 | Arteriovenous Shunt Thrombosis | Rat | 50 mg/kg (oral) | Reduced blood clot weight to 56.8 mg from 72.5 mg (vehicle); equivalent to ticlopidine (B1205844) (500 mg/kg). | [2] |
| Tiplaxtinin (PAI-039) | Stenosis-Induced Venous Thrombosis | Rat | 1 mg/kg (oral gavage) | 52% decrease in thrombus weight versus controls. | [8] |
| Tiplaxtinin (PAI-039) | Stenosis-Induced Venous Thrombosis | Rat | 5 mg/kg (oral gavage) | Statistically significant decrease in thrombus weight versus controls. | [8] |
| Tiplaxtinin (PAI-039) | Ferric Chloride-Induced Vena Cava Thrombosis | Rat | 3, 10, and 30 mg/kg (oral) | Significantly reduced thrombus weight in a pretreatment paradigm. | [6] |
| Tiplaxtinin (PAI-039) | Ferric Chloride-Induced Vena Cava Thrombosis | Rat | 3, 10, and 30 mg/kg (oral) | Significant reduction in thrombus weight when administered 4 hours after thrombus formation. | [6] |
Experimental Protocols
Detailed methodologies for the key thrombosis models cited are provided below.
Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model is widely used to induce occlusive thrombus formation through endothelial injury.
Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital (B6593769) or inhaled isoflurane.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery is carefully isolated from the surrounding tissues.
-
Drug Administration: TM5275, tiplaxtinin, or a vehicle control is administered orally via gavage at a specified time before the induction of thrombosis (e.g., 90 minutes).[6]
-
Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 10-35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Outcome Measurement:
-
Time to Occlusion: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe placed distal to the injury site. The time from FeCl₃ application to the cessation of blood flow (occlusion) is recorded.[6]
-
Thrombus Weight: After a predetermined period, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.
-
Stenosis-Induced Venous Thrombosis Model (Rat)
This model mimics venous thrombosis caused by restricted blood flow.
Methodology:
-
Animal Preparation: Rats are anesthetized as previously described.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated.
-
Stenosis Induction: A ligature is placed around the IVC just below the renal veins to create a standardized degree of stenosis, thereby reducing blood flow.
-
Postoperative Care and Drug Administration: The abdominal incision is closed, and the animals are allowed to recover. Tiplaxtinin or a vehicle is administered orally, often starting 24 hours after surgery and continuing for a specified duration (e.g., four days).[8]
-
Outcome Measurement: At the end of the treatment period, the animals are euthanized, the IVC is re-exposed, and the thrombosed segment is excised. The thrombus is then carefully dissected from the vein wall and weighed.
Summary and Conclusion
References
- 1. Tiplasinin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasminogen activator inhibitor 1 and venous thrombosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasminogen activator inhibitor-1 in vascular thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PAI-1 Inhibitors: The Small Molecule TM5275 Versus Monoclonal Antibodies
At a Glance: TM5275 vs. Anti-PAI-1 Monoclonal Antibodies
| Feature | TM5275 | Anti-PAI-1 Monoclonal Antibodies |
| Type | Small Molecule | Biologic (Protein) |
| Mechanism of Action | Allosteric inhibitor, binds to a pocket on PAI-1, inducing a conformational change that prevents its interaction with target proteases. | Bind to specific epitopes on PAI-1, either blocking the active site or inducing conformational changes that inactivate the protein. |
| Administration | Orally bioavailable | Typically administered via injection (intravenous or subcutaneous) |
| Specificity | High specificity for PAI-1 | High specificity for PAI-1 |
| Half-life | Relatively short | Generally longer |
| Immunogenicity | Low | Potential for immunogenicity |
In-Depth Comparison: Performance and Experimental Data
TM5275: A Potent Small Molecule Inhibitor
Preclinical Efficacy of TM5275:
Extensive preclinical studies have demonstrated the efficacy of TM5275 in various disease models:
-
Thrombosis: In a rat arteriovenous shunt model, oral administration of TM5275 demonstrated a significant antithrombotic effect[2].
-
Fibrosis: In a mouse model of liver fibrosis, TM5275 attenuated the development of fibrosis by suppressing the activation of hepatic stellate cells[2].
-
Cancer: In preclinical cancer models, TM5275 has been shown to inhibit tumor growth and angiogenesis[3]. It has been observed to decrease the viability of several human cancer cell lines with IC50 values ranging from 9.7 to 60.3 μM[3]. Furthermore, TM5275 induced apoptosis in cancer cells[3].
Quantitative Data for TM5275:
| Parameter | Value | Reference |
| IC50 (PAI-1 Inhibition) | 6.95 μM | [3] |
| In vivo efficacy (rat thrombosis model) | Significant reduction in thrombus weight at 10 and 50 mg/kg | [2] |
| In vitro IC50 (cancer cell viability) | 9.7 - 60.3 μM | [3] |
Anti-PAI-1 Monoclonal Antibodies: A Targeted Biological Approach
Direct quantitative comparisons with TM5275 are not available in the provided search results. However, the efficacy of mAb-2E3 has been demonstrated through its ability to inhibit tumor growth and metastasis in vivo[4][5].
Signaling Pathways and Experimental Workflows
Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
Protocol Summary:
-
Sample Preparation: Prepare plasma, serum, or cell culture supernatant samples.
-
Incubation with PA: Incubate the sample with a known concentration of t-PA or u-PA to allow for complex formation.
-
Plasminogen Activation: Add plasminogen to the mixture.
-
Chromogenic Reaction: Add a plasmin-specific chromogenic substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
Cell Migration Assay (Transwell)
Principle: The assay uses a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The inhibitor is added to assess its effect on the number of cells that migrate through the pores to the lower chamber[10][11][12][13].
Protocol Summary:
-
Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free media.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
In Vivo Thrombosis Model (Rat Arteriovenous Shunt)
Principle: An extracorporeal shunt is created between an artery and a vein in an anesthetized rat. A silk thread is placed within the shunt to induce thrombus formation. The inhibitor is administered to the animal, and the weight of the thrombus formed on the thread is measured[2].
Protocol Summary:
-
Animal Preparation: Anesthetize the rat and expose the carotid artery and jugular vein.
-
Shunt Placement: Insert cannulas into the artery and vein and connect them with a piece of tubing containing a pre-weighed silk thread.
-
Inhibitor Administration: Administer TM5275 orally or the monoclonal antibody via injection prior to or during the shunting period.
-
Blood Flow: Allow blood to flow through the shunt for a defined period.
-
Thrombus Measurement: Remove the silk thread from the shunt and weigh it to determine the thrombus weight.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-PAI-1 Monoclonal Antibody Inhibits the Metastasis and Growth of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PAI-1 Monoclonal Antibody Inhibits the Metastasis and Growth of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 8. PAI-1 Assays [practical-haemostasis.com]
- 9. abcam.com [abcam.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. corning.com [corning.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of TM5275: A Comparative Guide to its Biochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Biochemical Performance: A Comparative Overview
| Compound | Target | IC50 (μM) | Selectivity | Mechanism of Action |
| TM5275 | PAI-1 | 6.95[1] | High selectivity; does not interfere with other serpin/serine protease systems[2] | Induces substrate-like behavior in PAI-1[3] |
| PAI-039 | PAI-1 | ~29-32 (cell viability)[1] | Not specified | Prevents PAI-1/PA complex formation |
| PAI-749 (derivative of PAI-039) | PAI-1 | 8.37[1] | Not specified | Prevents PAI-1/PA complex formation |
Elucidating the Mechanism: Impact on Cellular Signaling
TGF-β Signaling Pathway and PAI-1 Inhibition
AKT Signaling Pathway and PAI-1 Inhibition
Experimental Protocols
PAI-1 Activity Assay (Chromogenic Method)
General Protocol:
-
Addition of Substrate and Plasminogen: A solution containing plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251) is added to each well.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
PAI-1 Antigen and Activity ELISA
General Protocol:
-
Washing: The plates are washed to remove unbound components.
-
tPA and Plasminogen Addition: A solution containing tPA and plasminogen is added.
-
Substrate Addition: A chromogenic plasmin substrate is added.
Experimental Workflow for IC50 Determination
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TM5275 Sodium: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling TM5275 sodium, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] Adherence to the safety precautions outlined in the product's Safety Data Sheet (SDS) is mandatory to mitigate potential risks to personnel and the environment.
Hazard Classification:
-
Acute toxicity, oral (Category 4)[1]
-
Hazardous to the aquatic environment, acute hazard (Category 1)[1]
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
II. Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C28H28ClN3NaO5 |
| Molecular Weight | 544.98 g/mol |
| CAS Number | 1103926-82-4 |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage (Solvent) | -80°C (6 months), -20°C (1 month) |
III. Step-by-Step Disposal Protocol
The mandated disposal procedure for this compound is to transfer it to an approved waste disposal plant.[1] The following steps provide a detailed workflow for researchers to follow:
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and prevent any leakage.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spillage Management:
-
In the event of a spill, collect the spillage immediately.[1]
-
Use an absorbent material appropriate for chemical spills.
-
Place the absorbed material into the designated this compound waste container.
-
Clean the spill area thoroughly.
4. Container Labeling:
-
The waste container must be labeled with the full chemical name ("this compound"), the relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment"), and the date of waste accumulation.
5. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
6. Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for waste disposal requests, including completing any necessary forms or online submissions.
7. Record Keeping:
-
Maintain a log of the amount of this compound waste generated and the date of its transfer for disposal. This is crucial for regulatory compliance and laboratory inventory management.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound, from preparation to final record keeping.
References
Personal protective equipment for handling TM5275 sodium
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling TM5275 sodium. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on its safety data sheet and general laboratory safety protocols for similar compounds.[1][2]
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety glasses or goggles | Must be used and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety goggles are especially important when there is a risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves according to laboratory and local regulations. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[2][3] |
| Respiratory Protection | Dust mask or respirator | In case of dust formation, a particulate filter device (EN 143) or a suitable respirator should be used to prevent inhalation.[2] Work should be conducted in a well-ventilated area.[2] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] In case of exposure, follow these first aid measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician.[1]
-
Skin Contact: Thoroughly rinse skin with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Experimental Protocol: Safe Handling and Disposal of this compound
1. Preparation and Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature for the powder is -20°C for up to 3 years or 4°C for up to 2 years.[1]
-
When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Spill Management:
4. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Safety Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
